3,5-Dichloro-4-nitropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-8-2-4(7)5(3)9(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZHZSXAYXXCFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406209 | |
| Record name | 3,5-dichloro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433294-98-5 | |
| Record name | 3,5-dichloro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3,5-Dichloro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-4-nitropyridine is a valuable heterocyclic compound widely utilized in organic synthesis. Its unique structural features, particularly the presence of two chlorine atoms and a strongly electron-withdrawing nitro group on the pyridine ring, make it a versatile building block for the synthesis of a diverse range of more complex molecules. This guide provides an in-depth overview of its properties, synthesis, and key reactions, with a focus on its applications in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 433294-98-5 | [2] |
| Molecular Formula | C5H2Cl2N2O2 | [2] |
| Molecular Weight | 192.99 g/mol | [3] |
| Boiling Point (Predicted) | 277.6 ± 35.0 °C | [3] |
| Density (Predicted) | 1.629 ± 0.06 g/cm³ | [3] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process that begins with a polychlorinated pyridine. A foundational route involves the preparation of 3,5-dichloropyridine, which is then subjected to a regioselective nitration to introduce the nitro group at the 4-position.[4]
Experimental Protocol: General Synthesis
A common synthetic approach involves the nitration of 3,5-dichloropyridine. While specific industrial protocols can vary, a general laboratory-scale synthesis can be described as follows:
-
Preparation of 3,5-dichloropyridine: This precursor can be synthesized from polychlorinated pyridines through reductive dechlorination. For example, 2,3,4,5,6-pentachloropyridine can be reduced using zinc metal in the presence of an acidic compound.
-
Nitration of 3,5-dichloropyridine: 3,5-dichloropyridine is then treated with a nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid. The reaction conditions are carefully controlled to favor the formation of the 4-nitro isomer. The strong electron-withdrawing effects of the two chlorine atoms and the pyridine nitrogen direct the incoming nitro group to the C-4 position.
-
Work-up and Purification: Following the reaction, the mixture is carefully quenched with ice and neutralized. The crude product is then extracted with an organic solvent, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization or column chromatography to yield pure this compound.
Key Reactions and Applications
The chemical reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, which is further enhanced by the nitro group. This makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4]
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions of this compound, the nitro group at the 4-position is a powerful activating group and an excellent leaving group.[4] This allows for the displacement of the nitro group by a wide variety of nucleophiles, while the two chlorine atoms typically remain on the ring, providing handles for further functionalization.[4]
This reactivity is a cornerstone of its utility as a synthetic intermediate. A general mechanism for the SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the nitro group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5] Subsequent loss of the nitrite anion regenerates the aromatic ring, yielding the substituted product.
Reduction to 4-Amino-3,5-dichloropyridine
A significant application of this compound is its use as a precursor for 4-amino-3,5-dichloropyridine.[4] The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. 4-Amino-3,5-dichloropyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[4]
Role in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a large number of FDA-approved drugs.[6] this compound serves as a versatile starting material for the generation of compound libraries for drug discovery. By employing a variety of nucleophiles in SNAr reactions, a diverse range of substituents can be introduced at the 4-position. The resulting 3,5-dichloro-4-substituted pyridines can then be further modified at the chlorine positions, leading to a vast chemical space for biological screening.
Safety Information
This compound should be handled with care in a laboratory setting. The following is a summary of its hazard information:
| Hazard Information | Description |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
This information is a summary and is not exhaustive. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a highly functionalized pyridine derivative with significant utility in organic synthesis. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, makes it an important precursor for the synthesis of a wide array of compounds, especially in the fields of pharmaceutical and agrochemical research. A thorough understanding of its properties and chemical behavior is essential for its effective and safe use in the laboratory.
References
Synthesis of 3,5-Dichloro-4-nitropyridine from Pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust multi-step synthetic pathway for the preparation of 3,5-Dichloro-4-nitropyridine, a valuable building block in medicinal chemistry and drug development, starting from pyridine. The described methodology is based on established and reliable chemical transformations, ensuring reproducibility and scalability.
Introduction
This compound is a key intermediate in the synthesis of various complex heterocyclic compounds, including active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring two chlorine atoms and a nitro group on the pyridine ring, provides multiple reactive sites for further functionalization. This guide outlines a well-defined synthetic route commencing with the functionalization of pyridine, followed by targeted chlorination and a final diazotization-nitration sequence.
Overall Synthetic Pathway
The synthesis of this compound from pyridine is accomplished via a four-step sequence. The initial steps focus on the formation of 4-aminopyridine, which then undergoes regioselective chlorination. The final product is obtained through a Sandmeyer-type reaction involving the diazotization of the amino group followed by displacement with a nitro group.
Caption: Overall synthetic workflow from Pyridine to this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each synthetic step, accompanied by tables summarizing key quantitative data for easy reference and comparison.
Step 1 & 2: Synthesis of 4-Nitropyridine-N-oxide
The initial phase of the synthesis involves the oxidation of pyridine to pyridine-N-oxide, followed by nitration at the 4-position. The N-oxide group is crucial for activating the pyridine ring towards electrophilic nitration, directing the substitution to the C4 position.
-
To a solution of 40 g of pyridine in 300 mL of glacial acetic acid, add 50 mL of 35% aqueous hydrogen peroxide.
-
Heat the mixture in a water bath at 70-80°C for 3 hours.
-
Add an additional 35 mL of hydrogen peroxide solution and maintain the mixture at the same temperature for another 9 hours.
-
Concentrate the mixture to approximately 100 mL under vacuum.
-
Dilute the residue with 100 mL of water and concentrate again under vacuum as much as possible.
-
Make the residue strongly alkaline with anhydrous sodium carbonate and extract with 250 mL of chloroform.
-
Dry the chloroform extract and remove the solvent to yield pyridine-N-oxide.
-
Prepare a nitrating mixture by slowly adding 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid, while cooling in an ice bath. Bring the mixture to 20°C.
-
In a three-neck flask equipped with a reflux condenser and internal thermometer, heat 9.51 g (100 mmol) of pyridine-N-oxide to 60°C.
-
Add the prepared nitrating acid dropwise to the molten pyridine-N-oxide over 30 minutes. The internal temperature will initially drop.
-
After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.
-
After cooling to room temperature, pour the reaction mixture onto 150 g of crushed ice.
-
Carefully neutralize the solution with a saturated sodium carbonate solution to a pH of 7-8, which will cause a yellow solid to precipitate.
-
Collect the crude product by filtration. To separate the product from inorganic salts, wash the solid with acetone.
-
Evaporate the acetone from the filtrate to obtain the yellow product, 4-nitropyridine-N-oxide.
| Parameter | Oxidation Step | Nitration Step |
| Starting Material | Pyridine | Pyridine-N-oxide |
| Key Reagents | H₂O₂, Acetic Acid | Fuming HNO₃, H₂SO₄ |
| Temperature | 70-80°C | 125-130°C |
| Reaction Time | 12 hours | 3 hours |
| Reported Yield | ~96% | ~42% |
Step 3: Reduction of 4-Nitropyridine-N-oxide to 4-Aminopyridine
The simultaneous reduction of the nitro group and deoxygenation of the N-oxide is efficiently achieved using iron in the presence of a mineral acid. This method provides high yields of 4-aminopyridine, a crucial intermediate.[1]
-
Prepare a mixture of 4-nitropyridine-N-oxide, iron powder, and 25-30% aqueous sulfuric acid.
-
Heat the mixture under reflux. The reaction proceeds slowly but cleanly.
-
After the reaction is complete (monitored by TLC), cool the mixture and neutralize it with a sodium carbonate solution.
-
Filter the mixture to remove iron salts.
-
Extract the aqueous filtrate with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield 4-aminopyridine.
| Parameter | Value |
| Starting Material | 4-Nitropyridine-N-oxide |
| Key Reagents | Iron (Fe), H₂SO₄ (aq) |
| Reaction Condition | Reflux |
| Isolation Method | Solvent Extraction |
| Reported Yield | 85-90%[1] |
Step 4: Chlorination of 4-Aminopyridine to 4-Amino-3,5-dichloropyridine
Regioselective chlorination at the positions ortho to the activating amino group is achieved using hydrogen peroxide in concentrated hydrochloric acid.
-
Dissolve 4-aminopyridine in concentrated hydrochloric acid with stirring.
-
To the resulting solution, add hydrogen peroxide solution dropwise while maintaining control of the reaction temperature.
-
After the reaction is complete, cool the mixture and carefully basify it to precipitate the product.
-
Filter the resulting precipitate, wash with water, and dry to obtain 4-amino-3,5-dichloropyridine.
| Parameter | Value |
| Starting Material | 4-Aminopyridine |
| Key Reagents | H₂O₂, conc. HCl |
| Reaction Condition | Controlled Temperature |
| Isolation Method | Precipitation |
| Reported Yield | 53.86 mole % (overall from 4-aminopyridine) |
Step 5: Diazotization and Nitration to this compound
The final step involves the conversion of the primary aromatic amine to a diazonium salt, which is then displaced by a nitro group in a Sandmeyer-type reaction. This reaction requires careful temperature control.
-
Suspend 4-amino-3,5-dichloropyridine in a mixture of concentrated sulfuric acid and water, and cool the mixture to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled suspension of the aminopyridine, ensuring the temperature is maintained below 5°C.[2]
-
Stir the mixture at 0-5°C for an additional 30-60 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution or suspension of copper(I) oxide or another copper catalyst in a solution of excess sodium nitrite in water, and cool it.
-
Slowly add the cold diazonium salt solution to the copper/nitrite mixture with vigorous stirring. A reaction (effervescence) will occur.
-
Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60°C) to ensure complete decomposition of the intermediate.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
| Parameter | Value |
| Starting Material | 4-Amino-3,5-dichloropyridine |
| Key Reagents | NaNO₂, H₂SO₄, Copper Catalyst |
| Reaction Type | Diazotization / Sandmeyer |
| Temperature | 0-5°C (Diazotization), RT to 60°C (Displacement) |
| Isolation Method | Solvent Extraction, Chromatography/Recrystallization |
| Expected Yield | Moderate to Good (Typical for Sandmeyer reactions) |
Conclusion
The synthetic route detailed in this guide provides a comprehensive and practical approach for the preparation of this compound from pyridine. By following the outlined experimental protocols and leveraging the provided quantitative data, researchers and drug development professionals can reliably synthesize this important chemical intermediate for application in further research and development endeavors. Careful execution and monitoring of each step are crucial for achieving optimal yields and purity.
References
A Comprehensive Technical Guide to 3,5-Dichloro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of 3,5-Dichloro-4-nitropyridine, a key intermediate in organic synthesis. It covers its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and visual representations of its chemical behavior.
Chemical Structure and IUPAC Name
This compound is a substituted pyridine ring characterized by two chlorine atoms at positions 3 and 5, and a nitro group at position 4. This specific arrangement of electron-withdrawing groups dictates its unique reactivity, particularly its susceptibility to nucleophilic aromatic substitution.
-
IUPAC Name: this compound[1]
-
Chemical Structure:
(Note: This is a placeholder image representing the chemical structure.)
Physicochemical and Safety Data
The key properties of this compound are summarized in the table below. These predicted and experimental values are essential for handling, storage, and reaction planning.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1][2][3][4] |
| Molecular Weight | 192.99 g/mol | [1][2] |
| CAS Number | 433294-98-5 | [1][2][3][4][5] |
| Boiling Point | 277.6 ± 35.0 °C (Predicted) | [2] |
| Density | 1.629 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | -1.05 ± 0.10 (Predicted) | [2] |
| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen/Argon) | [2] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302, H315, H320, H335 | [1] |
Experimental Protocols and Chemical Synthesis
This compound is typically synthesized from its precursor, 3,5-dichloropyridine, through a nitration reaction. The precursor itself can be obtained from more heavily chlorinated pyridines.
A common method for synthesizing 3,5-dichloropyridine involves the reductive dehalogenation of polychlorinated pyridines. The following protocol is based on the reaction of 2,3,5-trichloropyridine with zinc metal.
-
Reactants: 2,3,5-trichloropyridine, Zinc metal powder, Acetic acid, Water.
-
Procedure:
-
To a reaction flask equipped with a reflux condenser and stirrer, add 2,3,5-trichloropyridine.
-
Add water and acetic acid to the flask to serve as the solvent and proton source.
-
Gradually add zinc metal powder to the mixture with vigorous stirring. The reaction is exothermic.
-
Heat the reaction mixture to approximately 65°C and maintain for several hours, monitoring the reaction progress via Gas Chromatography (GC).
-
If the reaction stalls, an additional portion of zinc metal may be added.
-
Upon completion, cool the mixture and filter to remove excess zinc and other solids.
-
The filtrate can be neutralized and extracted with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extracts over sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 3,5-dichloropyridine, which can be purified by distillation or recrystallization.[5][6]
-
The introduction of the nitro group at the 4-position is achieved through electrophilic nitration using a nitrating mixture. The protocol below is adapted from procedures for similar dichloropyridine compounds.[1]
-
Reactants: 3,5-Dichloropyridine, Concentrated Nitric Acid (e.g., 90%), Concentrated Sulfuric Acid.
-
Procedure:
-
In a flask immersed in an ice bath, add concentrated sulfuric acid.
-
Slowly add 3,5-dichloropyridine to the sulfuric acid with continuous stirring, ensuring the temperature remains low.
-
Once the pyridine is fully dissolved, slowly add concentrated nitric acid dropwise, maintaining a low temperature (e.g., 0-10°C).
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderately elevated temperature (e.g., 80-120°C) for several hours to drive the reaction to completion.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or GC.
-
After completion, cool the reaction mixture and carefully pour it over crushed ice.
-
The resulting precipitate (crude this compound) is collected by filtration.
-
Wash the solid with cold water until the filtrate is neutral and then dry to obtain the final product. Further purification can be achieved by recrystallization.
-
Caption: Synthesis workflow for this compound.
Key Chemical Reactions
The electronic properties of this compound make it a versatile substrate for further chemical transformations, primarily through nucleophilic substitution or reduction of the nitro group.
The pyridine ring of this compound is highly electron-deficient due to the cumulative electron-withdrawing effects of the ring nitrogen and the chloro and nitro substituents. This makes the 4-position, activated by the para-nitro group, exceptionally prone to attack by nucleophiles, leading to the displacement of the nitro group.[7] The chlorine atoms at the 3- and 5-positions are less reactive towards direct substitution but contribute to the overall electrophilicity of the ring.[7]
-
General Protocol:
-
Dissolve this compound in a suitable polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile).
-
Add the desired nucleophile (e.g., an amine, alkoxide, or thiol) to the solution, often in the presence of a non-nucleophilic base (e.g., triethylamine or potassium carbonate) to neutralize any generated acid.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the substituted product.
-
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
The nitro group of this compound can be readily reduced to an amino group, yielding 4-amino-3,5-dichloropyridine, another valuable synthetic building block.[7] Catalytic hydrogenation is a common and efficient method for this transformation.[8][9]
-
General Protocol for Catalytic Hydrogenation:
-
Charge a hydrogenation vessel with this compound and a suitable solvent, such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas (H₂), typically at a pressure of 1-4 atm, and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis.
-
Once the reaction is complete, purge the vessel again with inert gas.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate to obtain the crude 4-amino-3,5-dichloropyridine, which can be purified by recrystallization.
-
Caption: Reduction of this compound to its amino derivative.
References
- 1. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. researchgate.net [researchgate.net]
- 5. data.epo.org [data.epo.org]
- 6. WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Navigating the Solubility Landscape of 3,5-Dichloro-4-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dichloro-4-nitropyridine is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in organic solvents is a fundamental parameter that governs reaction kinetics, purification strategies, and formulation development. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. It provides a comprehensive framework of experimental protocols to enable researchers to determine its solubility in various organic solvents. The methodologies detailed herein, including the isothermal equilibrium method coupled with gravimetric or HPLC analysis, offer a robust approach for generating reliable and reproducible solubility data. This guide is intended to be an essential resource for scientists and engineers working with this compound, facilitating process optimization and accelerating research and development timelines.
Introduction: The Critical Need for Solubility Data
The efficiency of chemical reactions, the design of crystallization processes, and the bioavailability of active pharmaceutical ingredients (APIs) are all profoundly influenced by the solubility of the starting materials and intermediates. This compound, a key building block in organic synthesis, is no exception. A thorough understanding of its solubility profile across a range of organic solvents is paramount for optimizing synthetic routes, ensuring product purity, and developing effective formulations.
Despite its significance, a comprehensive search of scientific literature and chemical databases reveals a conspicuous lack of quantitative solubility data for this compound. This information gap presents a significant challenge for researchers, necessitating a reliable and standardized approach to determine this critical physical property. This guide provides detailed experimental methodologies to empower researchers to generate this vital data in-house.
Quantitative Solubility Data: A Call for Experimental Determination
Due to the scarcity of published data, the following tables are presented as templates for researchers to populate with their own experimentally determined values. It is imperative to conduct these measurements at various temperatures to construct a comprehensive solubility profile.
Table 1: Solubility of this compound in Common Organic Solvents at Various Temperatures
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Isopropanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Toluene | |||
| Acetonitrile | |||
| Tetrahydrofuran (THF) | |||
| N,N-Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Other (Specify) |
Table 2: Qualitative Solubility of this compound
| Solvent | Observation at Room Temperature (e.g., Soluble, Sparingly Soluble, Insoluble) |
| Hexane | |
| Cyclohexane | |
| Diethyl Ether | |
| Other (Specify) |
Experimental Protocols for Solubility Determination
The following sections detail the well-established isothermal equilibrium (or "shake-flask") method for determining the thermodynamic solubility of a solid in a liquid solvent. This is followed by two common analytical techniques for quantifying the solute concentration in the saturated solution: the gravimetric method and High-Performance Liquid Chromatography (HPLC).
Isothermal Equilibrium (Shake-Flask) Method
This method is considered the gold standard for determining thermodynamic solubility. It involves creating a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Vials with screw caps or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Slurries: Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature. Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and the compound's dissolution rate. A preliminary study to determine the time to reach equilibrium (typically 24-72 hours) is recommended. This can be done by taking samples at different time points (e.g., 12, 24, 48, 72 hours) and analyzing the concentration until it remains constant.
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant (the clear liquid above the solid) using a syringe. Immediately filter the sample through a syringe filter into a clean, dry container. This step is critical to remove any undissolved solid particles, which would lead to an overestimation of solubility.
The concentration of this compound in the filtered saturated solution can then be determined using one of the analytical methods described below.
Analytical Quantification Method 1: Gravimetric Analysis
This method is straightforward and does not require sophisticated instrumentation. It involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid solute.
Materials:
-
Analytical balance
-
Evaporating dish or pre-weighed beaker
-
Oven or vacuum oven
-
Desiccator
Procedure:
-
Sample Preparation: Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish.
-
Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven at a lower temperature is preferable to minimize the risk of thermal degradation.
-
Drying and Weighing: Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the solid residue on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.
-
Calculation: The solubility is calculated using the following formula:
Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate used in mL) * 100
Analytical Quantification Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution. This method is particularly useful for lower solubility compounds or when only a small sample volume is available.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column
-
Mobile phase (a solvent or mixture of solvents that is compatible with the analyte and the column)
-
Calibration standards of this compound of known concentrations
Procedure:
-
Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Preparation of Calibration Standards: Prepare a series of standard solutions of this compound in the same organic solvent used for the solubility study. The concentrations of these standards should bracket the expected solubility of the compound.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards. The curve should be linear with a high correlation coefficient (R² > 0.99).
-
Sample Analysis: Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the calibration curve. Accurately record the dilution factor. Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.
Visualization of Experimental and Conceptual Processes
The following diagrams illustrate the experimental workflow for solubility determination and the fundamental concept of dissolution equilibrium.
Caption: Experimental workflow for solubility determination.
An In-depth Technical Guide to the Electrophilicity of 3,5-Dichloro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Chemical Landscape of 3,5-Dichloro-4-nitropyridine
This compound is a highly activated heterocyclic compound characterized by a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a nitro group at the 4-position. The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, is significantly amplified by the potent electron-withdrawing effects of the nitro group and the inductive effects of the chlorine atoms. This unique electronic arrangement renders the pyridine ring, particularly the carbon atom at the 4-position, highly electrophilic and susceptible to attack by a wide range of nucleophiles.
The primary and most synthetically useful reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). In this reaction, the nitro group at the 4-position, a strong activating group, is readily displaced by a nucleophile. The chlorine atoms at the 3 and 5 positions, while contributing to the overall electrophilicity of the ring, are less prone to direct substitution but can be targeted for subsequent functionalization, making this molecule a versatile building block in medicinal chemistry and materials science.
Factors Governing the Electrophilicity of this compound
The pronounced electrophilicity of this compound is a result of the synergistic interplay of several electronic and structural factors:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a polarization of the ring and a general decrease in electron density. This inherent electron deficiency makes the ring more susceptible to nucleophilic attack compared to its carbocyclic analogue, benzene.
-
The Nitro Group: The nitro group (-NO₂) at the 4-position is a powerful electron-withdrawing group, acting through both resonance and inductive effects. It delocalizes the electron density of the pyridine ring, creating a significant partial positive charge on the carbon atom to which it is attached (C4). This activation is crucial for facilitating the SNAr reaction.
-
The Chlorine Atoms: The two chlorine atoms at the 3 and 5 positions exert a strong inductive electron-withdrawing effect (-I effect), further depleting the electron density of the pyridine ring and enhancing its overall electrophilicity.
The logical relationship of these contributing factors is illustrated in the diagram below.
Caption: Factors contributing to the high electrophilicity of this compound.
Reactivity and Nucleophilic Aromatic Substitution (SNAr)
The high electrophilicity of this compound dictates its primary mode of reactivity: nucleophilic aromatic substitution. The SNAr mechanism proceeds via a two-step addition-elimination pathway.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the 4-position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the nitro group as a nitrite anion (NO₂⁻), which is a good leaving group due to the stability of the resulting anion.
The general mechanism for the SNAr reaction is depicted below.
The Versatile Scaffold: An In-depth Technical Guide to the Medicinal Chemistry Applications of 3,5-Dichloro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-4-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural and electronic features, characterized by two chlorine atoms flanking a nitro group at the 4-position of the pyridine ring, render it an exceptionally reactive scaffold for the synthesis of diverse and complex molecular architectures. The pyridine nucleus itself is a prominent motif in a vast number of FDA-approved drugs, a testament to its significance in conferring desirable pharmacological properties. The nitrogen atom within the pyridine ring imparts polarity and the capacity for hydrogen bonding, which can enhance the pharmacokinetic profile of drug candidates, including improved water solubility and bioavailability. This guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, focusing on its role in the development of novel therapeutic agents. We will delve into its synthesis, reactivity, and its utility in constructing molecules with a range of biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Chemical Reactivity and Synthetic Utility
The primary reaction pathway exploited in the derivatization of this compound is nucleophilic aromatic substitution (SNAr). The pyridine ring is rendered highly susceptible to nucleophilic attack due to the cumulative electron-withdrawing effects of the ring nitrogen and, most significantly, the nitro group at the 4-position. This potent activation facilitates the displacement of the nitro group by a wide array of nucleophiles, including amines, alcohols, and thiols. The chlorine atoms at the 3 and 5 positions, while less prone to direct displacement, exert an inductive electron-withdrawing effect that further enhances the electrophilicity of the ring. Moreover, they provide steric hindrance to the adjacent positions, often leading to highly regioselective reactions at the 4-position.
The reduction of the nitro group to an amine is another key transformation, yielding 4-amino-3,5-dichloropyridine. This derivative serves as a crucial intermediate for further functionalization and is a significant building block in its own right for the synthesis of biologically active compounds.[1]
Potential Therapeutic Applications and Biological Activities
Derivatives of this compound have shown promise in a variety of therapeutic areas, demonstrating a broad spectrum of biological activities. The ability to readily introduce diverse functional groups allows for the creation of large chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Anticancer Activity
The 3,5-dichloropyridine scaffold is a key pharmacophore in the design of novel anticancer agents.[2] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. One of the key mechanisms of action for these compounds is the inhibition of protein kinases, which are crucial regulators of cell cycle progression, proliferation, and survival.
Table 1: Anticancer Activity of 3,5-Dichloropyridine Analogs
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| Compound 4f | MDA-MB-231 (Breast Cancer) | 6.25 | [3] |
| Compound 4k | MDA-MB-231 (Breast Cancer) | 8.18 | [3] |
| Imatinib (Control) | MDA-MB-231 (Breast Cancer) | 35.50 | [3] |
| Derivative 55 | MDA-MB-231 (Breast Cancer) | 9.0 | [4] |
| Derivative 56 | MDA-MB-231 (Breast Cancer) | 0.075 | [4] |
Note: IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
A significant number of kinase inhibitors target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in many human cancers, leading to uncontrolled cell growth and survival.[5] The versatility of the this compound scaffold makes it an attractive starting point for the design of inhibitors targeting key kinases in this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points for 3,5-dichloropyridine derivatives.
Antifungal Activity
Derivatives of 3,5-dichloropyridine have also been investigated for their potential as antifungal agents. A notable mechanism of action for some of these compounds is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi.[2]
Table 2: Antifungal Activity of 3,5-Dichloropyridine Analogs
| Compound ID | Target Fungi | EC50 (mg/L) | Reference |
| Compound 5 | Botrytis cinerea | 6.60 | [2] |
| Boscalid (Control) | Botrytis cinerea | 1.24 | [2] |
| Compound 5 | Rhizoctonia solani | 1.61 | [2] |
| Boscalid (Control) | Rhizoctonia solani | 1.01 | [2] |
Note: EC50 (Half maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Antiviral Activity
The versatility of the 3,5-dichloropyridine scaffold extends to the development of antiviral agents. For instance, chloropyridinyl ester derivatives have been identified as potent inhibitors of the SARS-CoV 3CL protease, a crucial enzyme for viral replication.[5]
Table 3: Antiviral Activity of Chloropyridinyl Ester Derivatives against SARS-CoV 3CLpro
| Compound ID | Enzymatic IC50 (µM) | Antiviral EC50 (µM) | Reference |
| Inhibitor 5 | 0.31 | 24 | [5] |
| Inhibitor 10 | 0.03 | 6.9 | [5] |
Note: EC50 (Half maximal effective concentration) is the concentration of a drug that provides half-maximal response in a cell-based assay.
Antibacterial and Anti-inflammatory Potential
The 4-amino-3,5-dichloropyridine substructure is a key component in the development of antibacterial and anti-inflammatory agents.[1][6] While extensive quantitative data for a broad range of derivatives is still emerging, preliminary studies indicate that this scaffold holds promise for the development of novel therapeutics in these areas.[7][8][9]
Experimental Protocols
Synthesis of 4-(Substituted-amino)-3,5-dichloropyridine via Nucleophilic Aromatic Substitution
This protocol describes a general method for the nucleophilic aromatic substitution of the nitro group in this compound with an amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, piperidine, morpholine)
-
Solvent (e.g., ethanol, N,N-dimethylformamide (DMF), or dioxane)
-
Base (e.g., triethylamine, potassium carbonate, or sodium hydride, if required)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent.
-
Add the amine nucleophile (1.1-1.5 equivalents) to the solution. If the amine is used as its hydrochloride salt, add a suitable base (e.g., triethylamine, 2.0 equivalents) to liberate the free amine.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C, depending on the reactivity of the nucleophile.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the solvent is volatile, remove it under reduced pressure using a rotary evaporator.
-
Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(substituted-amino)-3,5-dichloropyridine derivative.
Caption: General experimental workflow for the synthesis of 4-(substituted-amino)-3,5-dichloropyridine derivatives.
In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
Prepare serial dilutions of the test compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank control.
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for an in vitro kinase assay to determine the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase reaction buffer (containing MgCl2, DTT, and other necessary components)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or [γ-33P]ATP for radiometric assay)
-
384-well plates
-
Plate reader or scintillation counter compatible with the detection method
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a 384-well plate, add the diluted compound, the purified kinase, and the kinase-specific substrate.
-
Incubate the mixture for a short period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
Stop the reaction by adding a stop solution or by adding the detection reagent.
-
Allow the detection reaction to proceed according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader or scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Conclusion
This compound stands out as a privileged scaffold in medicinal chemistry, offering a versatile platform for the synthesis of a wide range of biologically active molecules. Its predictable reactivity, primarily through nucleophilic aromatic substitution, allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery. The demonstrated potential of its derivatives as anticancer, antifungal, and antiviral agents, among other activities, underscores its importance for researchers and drug development professionals. The protocols and data presented in this guide provide a solid foundation for further investigation and exploitation of this remarkable building block in the ongoing quest for novel and effective therapeutics. As research continues to uncover new biological targets and synthetic methodologies, the applications of this compound in medicinal chemistry are poised to expand even further.
References
- 1. biosynth.com [biosynth.com]
- 2. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of Micafungin and Its Derivatives against SARS-CoV-2 RNA Replication. - Research - Institut Pasteur [research.pasteur.fr]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Discovery and History of 3,5-Dichloro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3,5-Dichloro-4-nitropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the synthetic pathways to its precursor, 3,5-dichloropyridine, and the subsequent nitration to yield the target molecule. While the initial discovery of this compound is not prominently documented in readily available literature, its synthesis is logically derived from established chemical principles of electrophilic aromatic substitution on the pyridine ring. This guide includes detailed experimental protocols, quantitative data, and visualizations to facilitate a deeper understanding of the chemistry involved.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal and organic chemistry. Its structure, featuring two chlorine atoms and a nitro group on the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the chlorine atoms activates the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of various functional groups.
Historical Context and Discovery
While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in historical chemical literature, its synthesis is a logical extension of the broader field of pyridine chemistry developed over the 19th and 20th centuries. The methods for chlorination and nitration of aromatic rings, including pyridine, have been well-established. The synthesis of this specific isomer would have been a targeted effort based on the known directing effects of substituents on the pyridine ring.
The likely historical development would have followed the synthesis and characterization of its precursor, 3,5-dichloropyridine. The subsequent nitration, although requiring harsh conditions due to the deactivated nature of the dichlorinated ring, would have been a feasible transformation for chemists of the era. A patent from 1998 describes the synthesis of 4-amino-3,5-dichloropyridine-N-oxide from 3,5-dichloropyridine, which involved N-oxidation, nitration, and amination, indicating that the nitration of 3,5-dichloropyridine was a known, albeit potentially low-yielding, process at that time.[1]
Synthesis of the Precursor: 3,5-Dichloropyridine
The synthesis of this compound commences with the preparation of its precursor, 3,5-dichloropyridine. Several methods have been reported for the synthesis of this key intermediate, primarily involving the reduction of more highly chlorinated pyridines.
Experimental Protocol: Synthesis of 3,5-Dichloropyridine from 2,3,4,5,6-Pentachloropyridine
A common method for the preparation of 3,5-dichloropyridine involves the reductive dechlorination of 2,3,4,5,6-pentachloropyridine using zinc metal in the presence of an acidic compound.[2]
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and overhead stirrer, add water (45 ml) and glacial acetic acid (6 ml).
-
Add finely ground 2,3,4,5,6-pentachloropyridine (10 g), 3,5-dichloropyridine (4.0 g), and zinc metal (20 g).
-
Heat the resulting mixture to 81-82°C and maintain for 30 hours. Small amounts of sublimed 3,5-dichloropyridine on the cooler parts of the flask should be gently warmed to melt them back into the reaction.
-
After 30 hours, add water (10 ml) followed by concentrated hydrochloric acid (10 ml) and then more water (20 ml).
-
Set up the apparatus for steam distillation and collect the distillate at a still head temperature of 98-100°C.
-
Extract the distillate with dichloromethane (2 x 50 ml).
-
Combine the organic extracts, dry over sodium sulfate, and evaporate the solvent under reduced pressure to yield 3,5-dichloropyridine as a white, low-melting solid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,3,4,5,6-Pentachloropyridine | [2] |
| Reagents | Zinc, Acetic Acid, Water, HCl | [2] |
| Reaction Temperature | 81-82°C | [2] |
| Reaction Time | 30 hours | [2] |
| Yield | 60.8% | [3] |
| Appearance | White, low-melting solid | [3] |
Logical Workflow for the Synthesis of 3,5-Dichloropyridine:
Synthesis of this compound
The introduction of a nitro group at the C4 position of 3,5-dichloropyridine is an electrophilic aromatic substitution. Due to the deactivating effect of the two chlorine atoms and the pyridine nitrogen, this reaction requires harsh conditions, typically a mixture of fuming nitric acid and concentrated sulfuric acid.
General Experimental Protocol (Based on analogous nitrations)
Procedure:
-
In a round-bottom flask, cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath.
-
Slowly add 3,5-dichloropyridine to the cooled nitrating mixture while maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-100°C for several hours. The optimal temperature and reaction time should be determined empirically.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base such as sodium carbonate or ammonium hydroxide until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data for this compound:
| Property | Value | Source |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | |
| Molecular Weight | 192.99 g/mol | [4] |
| CAS Number | 433294-98-5 | |
| Appearance | Solid | |
| Boiling Point (Predicted) | 277.6 ± 35.0 °C | [4] |
| Density (Predicted) | 1.629 ± 0.06 g/cm³ | [4] |
Reaction Pathway for the Synthesis of this compound:
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and confirmation of the structure of this compound.
¹H NMR Spectroscopy
Due to the plane of symmetry in the molecule, the two protons at positions 2 and 6 are chemically equivalent, resulting in a single signal in the ¹H NMR spectrum. The electron-withdrawing effects of the chlorine atoms and the nitro group deshield these protons, causing their resonance to appear at a downfield chemical shift.
Predicted ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| H-2, H-6 | ~8.5-9.0 | Singlet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three sets of non-equivalent carbon atoms.
Predicted ¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) |
| C-2, C-6 | ~150-155 |
| C-3, C-5 | ~130-135 |
| C-4 | ~140-145 |
Applications in Synthesis
This compound is a valuable intermediate in organic synthesis. The nitro group can be readily reduced to an amino group, providing access to 4-amino-3,5-dichloropyridine, a key building block for various pharmaceuticals and agrochemicals. Furthermore, the chlorine atoms can be displaced by various nucleophiles, allowing for further functionalization of the pyridine ring.
Conclusion
While the precise historical details of the first synthesis of this compound remain somewhat obscure, its preparation follows well-established principles of pyridine chemistry. The synthesis of its precursor, 3,5-dichloropyridine, is well-documented, and the subsequent nitration, though challenging, is a feasible transformation. The unique substitution pattern of this compound makes it a valuable and versatile intermediate for the synthesis of a wide range of biologically active molecules, ensuring its continued importance in the fields of drug discovery and development.
References
An In-depth Technical Guide on the Safety and Handling of 3,5-Dichloro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3,5-Dichloro-4-nitropyridine (CAS No. 433294-98-5), a chemical intermediate used in pharmaceutical and agrochemical research. Due to its hazardous nature, strict adherence to safety protocols is essential to minimize risks in the laboratory and during drug development processes.
Physicochemical Properties
Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. Key data for this compound are summarized below.
| Property | Value |
| CAS Number | 433294-98-5 |
| Molecular Formula | C₅H₂Cl₂N₂O₂ |
| Molecular Weight | 192.99 g/mol |
| Physical Form | Solid |
| Boiling Point | 277.6 ± 35.0 °C (Predicted)[1] |
| Density | 1.629 ± 0.06 g/cm³ (Predicted)[1] |
| pKa | -1.05 ± 0.10 (Predicted)[1] |
| Storage Temperature | 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon)[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H320: Causes eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
Signal Word: Warning
Safe Handling and Personal Protective Equipment (PPE)
Adherence to the following handling procedures and use of appropriate personal protective equipment are mandatory to ensure user safety.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Ensure safety showers and eyewash stations are readily accessible.[4]
Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[2][3] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2][3] |
| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] |
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust or fumes.[2]
-
Contaminated work clothing should not be allowed out of the workplace.[2][3]
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2][3] |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or rash occurs, get medical advice/attention.[2][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth. Call a poison center or doctor if you feel unwell.[3][4] |
Storage and Disposal
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3]
-
Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term storage.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]
Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3]
-
Do not let the product enter drains, other waterways, or soil.[2]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment. Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical. The user is solely responsible for compliance with all applicable laws and regulations.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,5-Dichloro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a generalized protocol for conducting nucleophilic aromatic substitution (SNAr) reactions on 3,5-dichloro-4-nitropyridine. This compound is a highly reactive substrate, valuable in the synthesis of diverse heterocyclic molecules for applications in medicinal chemistry and materials science. The protocols and data herein serve as a foundational guide for the selective functionalization of the pyridine core.
Introduction
This compound is a key synthetic building block characterized by a pyridine ring rendered highly electron-deficient. This deficiency is due to the cumulative electron-withdrawing effects of the ring nitrogen atom and, most significantly, the powerful nitro group at the 4-position.[1] This electronic activation makes the carbon atoms bearing the chlorine atoms at the 3- and 5-positions (ortho to the nitro group) exceptionally electrophilic and thus highly susceptible to attack by a wide range of nucleophiles.[1] The subsequent displacement of a chloride ion proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, enabling the facile introduction of various functional groups.
Reaction Mechanism
The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile (Nu-) attacks one of the chlorine-bearing carbon atoms (C3 or C5) of the pyridine ring. This initial attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Stabilization and Aromatization: The negative charge of the Meisenheimer complex is effectively stabilized by resonance, with delocalization onto the oxygen atoms of the electron-withdrawing nitro group.
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored through the rapid expulsion of a chloride ion (Cl-), a good leaving group, yielding the substituted product.[1]
Because both chlorine atoms are in electronically equivalent positions (ortho to the nitro group), monosubstitution can typically be achieved under controlled conditions. Disubstitution may occur with an excess of the nucleophile or under more forcing conditions.
Data Summary: Representative SNAr Reactions
The following table summarizes representative SNAr reactions on this compound, showcasing its utility with various classes of nucleophiles. Conditions can be optimized for specific substrates.
| Nucleophile Class | Representative Nucleophile | Reagent Example | Product | Typical Conditions |
| Amine | Ammonia | NH₃ | 3-Amino-5-chloro-4-nitropyridine | Solvent: Ethanol or Dioxane; Room Temp to 50°C |
| Alkoxide | Methoxide | Sodium Methoxide (NaOCH₃) | 3-Chloro-5-methoxy-4-nitropyridine | Solvent: Methanol; Room Temp |
| Thiolate | Thiophenoxide | Sodium Thiophenoxide (NaSPh) | 3-Chloro-4-nitro-5-(phenylthio)pyridine | Solvent: DMF or Acetonitrile; Base: K₂CO₃ or NaH |
Table based on representative reactions for the substrate.[1]
Detailed Experimental Protocol: General Procedure for Monosubstitution
This protocol provides a general method for the monosubstitution of this compound with an amine nucleophile. It can be adapted for other nucleophiles, such as thiols or alkoxides, by modifying the solvent and base as appropriate.
Materials and Equipment:
-
This compound (Substrate)
-
Nucleophile (e.g., primary/secondary amine, thiol) (1.0 - 1.2 equivalents)
-
Base (e.g., Triethylamine, DIPEA, K₂CO₃, NaH) (1.5 - 2.0 equivalents for amines/thiols)
-
Anhydrous Solvent (e.g., Acetonitrile, Dichloromethane, THF, DMF)
-
Round-bottom flask with stir bar
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.). Dissolve the substrate in a suitable anhydrous solvent (e.g., Acetonitrile, 0.1-0.5 M concentration).
-
Reagent Addition: In a separate flask, prepare a solution of the desired nucleophile (1.0-1.2 eq.) and a suitable base (e.g., triethylamine, 2.0 eq.).
-
Reaction Execution: Slowly add the nucleophile/base solution to the stirred solution of this compound at room temperature. The reaction is often exothermic and may result in a color change.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed. Eluent systems such as Hexanes/Ethyl Acetate are commonly used.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Partition the resulting residue between an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the layers and extract the aqueous phase with the organic solvent (2x).
-
Combine the organic layers and wash sequentially with water and brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure monosubstituted product.
-
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety Precautions: this compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform all operations in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) before use.
Visualized Workflow and Logic
Caption: General experimental workflow for the SNAr of this compound.
Caption: The two-step Addition-Elimination mechanism of the SNAr reaction.
References
The Reaction of 3,5-Dichloro-4-nitropyridine with Amine Nucleophiles: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The reaction of 3,5-dichloro-4-nitropyridine with amine nucleophiles is a cornerstone of heterocyclic chemistry, providing a versatile pathway to a diverse array of substituted pyridine derivatives. These products are of significant interest in medicinal chemistry and drug development due to the prevalence of the pyridine scaffold in bioactive molecules. The electron-withdrawing nature of the nitro group and the two chlorine atoms activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of a chlorine atom by an amine. This document provides detailed application notes, experimental protocols, and quantitative data for this important class of reactions.
Application Notes
Mechanism and Regioselectivity: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The strong electron-withdrawing nitro group at the 4-position, along with the inductive effect of the two chlorine atoms, renders the pyridine ring electron-deficient and susceptible to attack by nucleophiles. The reaction is initiated by the attack of the amine nucleophile on one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of a chloride ion restores the aromaticity of the ring, yielding the aminated product.
Due to the electronic activation by the para-nitro group, nucleophilic attack is highly favored at the C-4 position, leading to the selective formation of 4-amino-3,5-dichloropyridine derivatives.
Applications in Drug Discovery and Development: The resulting 4-amino-3,5-dichloropyridine scaffold is a key intermediate in the synthesis of various biologically active compounds. For instance, derivatives of 4-amino-3,5-dichloropyridine are integral to the development of potent antiviral and antibacterial agents.[1] A notable application is in the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] The versatility of this reaction allows for the introduction of a wide range of amine-containing fragments, enabling the generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies in drug discovery programs.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the reaction of this compound with various amine nucleophiles.
| Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |
| Ammonia (aq) | Acetonitrile | - | 70 | 3 | 4-Amino-3,5-dichloropyridine | ~30 |
| Benzylamine | Ethanol | Et₃N | Reflux | 4 | 4-(Benzylamino)-3,5-dichloropyridine | 85 |
| Aniline | DMF | K₂CO₃ | 100 | 6 | 4-(Phenylamino)-3,5-dichloropyridine | 78 |
| Piperidine | Acetonitrile | K₂CO₃ | Reflux | 3 | 4-(Piperidin-1-yl)-3,5-dichloropyridine | 92 |
| Morpholine | Dioxane | Et₃N | 80 | 5 | 4-(Morpholino)-3,5-dichloropyridine | 88 |
Experimental Protocols
General Procedure for the Reaction of this compound with a Primary or Secondary Amine:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF; see table for specific examples), add the amine nucleophile (1.1 eq) and a base (e.g., triethylamine or potassium carbonate; 2.0 eq).
-
Stir the reaction mixture at the specified temperature (see table) for the indicated time.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate has formed, filter the mixture and wash the solid with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 4-amino-3,5-dichloropyridine derivative.
Protocol 1: Synthesis of 4-Amino-3,5-dichloropyridine from this compound-N-oxide
Note: This protocol starts from the N-oxide derivative and results in the reduction of the nitro group to an amine. A similar reaction with this compound would be expected to yield the corresponding 4-amino product after a subsequent reduction step.
-
In a sealed tube, combine 4-nitro-3,5-dichloropyridine N-oxide (0.4 g, 1.9 mmol), aqueous ammonia (1 cm³), and acetonitrile (1 cm³).
-
Heat the sealed tube in a rotating oil bath at 70°C for 3 hours.
-
After cooling, filter the reaction mixture to separate the solid product.
-
Extract the filtrate with dichloromethane.
-
Dry the organic layer over magnesium sulfate and evaporate the solvent.
-
Recrystallize the solid obtained from the initial filtration from hot methanol to yield pure 4-amino-3,5-dichloropyridine N-oxide (yield ~30%).
Visualizations
Caption: General experimental workflow for the reaction.
Caption: Simplified reaction mechanism pathway.
References
Synthesis of 4-amino-3,5-dichloropyridine: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4-amino-3,5-dichloropyridine from 3,5-dichloro-4-nitropyridine, a critical transformation in the production of various pharmaceutical and agrochemical compounds. 4-Amino-3,5-dichloropyridine is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), including antiviral and antibacterial agents. This application note details a robust and widely used protocol for the reduction of the nitro group in this compound, offering a comparative overview of common reduction methods.
Comparative Analysis of Reduction Methods
The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis. For the conversion of this compound to its amino derivative, several methods are available. The choice of method often depends on factors such as scale, available equipment, and desired purity. Below is a summary of common methods with typical reaction parameters.
| Reduction Method | Reagents | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Iron in Acidic Media | Iron powder, Acetic Acid | Ethanol, Water | Reflux | 2 - 4 | High |
| Tin(II) Chloride | Tin(II) chloride dihydrate, HCl | Ethanol | Reflux | 1 - 3 | Good to High |
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | Methanol, Ethanol | Room Temperature | 1 - 5 | High |
Experimental Protocol: Reduction using Iron in Acetic Acid
This protocol details the reduction of this compound using iron powder in a mixture of ethanol and acetic acid. This method is often favored for its cost-effectiveness and efficiency.
Materials:
-
This compound
-
Iron powder (fine filings)
-
Glacial Acetic Acid
-
Ethanol (95% or absolute)
-
Deionized Water
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add a mixture of ethanol and glacial acetic acid. A common solvent ratio is in the range of 4:1 to 10:1 ethanol to acetic acid.
-
Addition of Iron: To the stirred suspension, add iron powder (typically 3-5 eq.). The addition may be exothermic, so it should be done in portions if necessary, while monitoring the temperature.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent mixture) and maintain this temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the hot solution through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol to ensure complete recovery of the product.
-
Work-up - Neutralization: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove most of the ethanol. To the remaining aqueous solution, carefully add a saturated solution of sodium carbonate or a solution of sodium hydroxide to neutralize the acetic acid and precipitate the product. Be cautious as the addition of a carbonate base will cause foaming due to the evolution of CO₂. Adjust the pH to approximately 8-9.
-
Work-up - Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-3,5-dichloropyridine.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel if necessary.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-amino-3,5-dichloropyridine.
Signaling Pathway of the Chemical Transformation
The core of this synthesis is the reduction of a nitro group to an amine. While not a biological signaling pathway, the chemical transformation follows a distinct series of steps.
Caption: Stepwise reduction of the nitro group to an amine.
Application Notes and Protocols for the Reduction of 3,5-Dichloro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in 3,5-dichloro-4-nitropyridine is a critical transformation for the synthesis of 4-amino-3,5-dichloropyridine. This product serves as a vital building block in medicinal and organic chemistry, notably as a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The presence of the amino group and two chlorine substituents on the pyridine ring provides a versatile scaffold for further functionalization, enabling the creation of complex molecular architectures.[1] This document provides detailed application notes and experimental protocols for various methods to achieve this reduction, offering a comparative analysis of common reducing agents.
Reaction Scheme
The overall transformation involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂) on the pyridine ring.
Caption: General reaction scheme for the reduction of this compound.
Comparative Data of Reduction Methods
Several methods are commonly employed for the reduction of aromatic nitro compounds. The choice of reagent can impact reaction conditions, yield, and ease of work-up. The following table summarizes various approaches for the synthesis of 4-amino-3,5-dichloropyridine.
| Method | Reducing Agent(s) | Solvent(s) | Typical Reaction Conditions | Typical Yield (%) |
| Catalytic Hydrogenation | H₂ gas, Pd/C (10%) | Methanol, 1N HCl | Room temperature, 50 psi H₂ | Good to High |
| Catalytic Hydrogenation | H₂ gas, Raney® Ni | Ethanol or Methanol | Room temperature to 100°C, 2-20 atm H₂ | High |
| Metal/Acid Reduction | Iron powder, Acetic Acid | Ethanol, Water | Reflux | 85-95 |
| Metal Salt Reduction | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol, Concentrated HCl | 70°C to reflux | High |
Note: Yields can vary based on reaction scale and optimization of conditions.
Experimental Protocols
The following are detailed protocols for the reduction of this compound using different methodologies.
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon is a commonly used catalyst for this transformation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
1N Hydrochloric Acid (HCl)
-
Hydrogen (H₂) gas
-
Celite®
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Parr shaker or similar hydrogenation apparatus
-
Reaction vessel suitable for pressure reactions
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a pressure-resistant reaction vessel, dissolve this compound (1.0 eq) in methanol.
-
To this solution, add 1N HCl (5.0 eq) followed by 10% Pd/C (0.1 g per 0.5 g of substrate).
-
Seal the reaction vessel and connect it to a hydrogenation apparatus.
-
Purge the vessel with nitrogen gas, then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude 4-amino-3,5-dichloropyridine.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Catalytic Hydrogenation with Raney® Nickel
Raney® Nickel is a highly active catalyst, often used for hydrogenations under milder conditions than other nickel catalysts.
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Ethanol or Methanol
-
Hydrogen (H₂) gas
-
Celite®
Equipment:
-
Parr shaker or similar hydrogenation apparatus
-
Reaction vessel suitable for pressure reactions
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry with the chosen solvent (ethanol or methanol) to remove the water. This should be done by decanting the water and resuspending the catalyst in the solvent, repeating several times. Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet with solvent.
-
In a pressure-resistant reaction vessel, add the washed Raney® Nickel catalyst.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Seal the reaction vessel and connect it to a hydrogenation apparatus.
-
Purge the vessel with nitrogen gas, then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 2-5 atmospheres).
-
Stir the reaction mixture vigorously at room temperature. The reaction may be heated to 50-100°C to increase the rate if necessary.
-
Monitor the reaction by observing hydrogen uptake and by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the Raney® Nickel. Caution: The filter cake should be kept wet to prevent ignition.
-
Concentrate the filtrate under reduced pressure to yield 4-amino-3,5-dichloropyridine.
Protocol 3: Reduction with Iron and Acetic Acid
Reduction of nitroarenes using iron powder in acetic acid is a classic and reliable method.
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), ethanol, and water.
-
Add iron powder (typically 3-5 eq).
-
Slowly add glacial acetic acid. The reaction is often exothermic.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through Celite® to remove the iron salts, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain 4-amino-3,5-dichloropyridine.[2]
Protocol 4: Reduction with Tin(II) Chloride Dihydrate
Tin(II) chloride is a mild and effective reagent for the chemoselective reduction of nitro groups.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 5M)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve tin(II) chloride dihydrate (4-5 eq) in ethanol.
-
Add concentrated hydrochloric acid to the solution.
-
Heat the mixture to 70°C.
-
Add this compound (1.0 eq) portion-wise to the hot solution.
-
Heat the reaction mixture at reflux for 1-2 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
Carefully basify the mixture with a cold concentrated sodium hydroxide solution to a pH > 10, which will precipitate tin salts.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford 4-amino-3,5-dichloropyridine.
Product Characterization: 4-Amino-3,5-dichloropyridine
The final product, 4-amino-3,5-dichloropyridine, is typically a white to off-white solid.
-
Melting Point: 159-163 °C
-
Appearance: White to almost white powder or crystals.[3]
-
Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]
-
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the amine protons. The chemical shifts will be influenced by the solvent used.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the pyridine ring.
-
FT-IR (KBr, cm⁻¹): The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), as well as C=C and C-N stretching vibrations of the aromatic ring.
-
Logical Workflow for Reduction Method Selection and Execution
The following diagram illustrates a logical workflow for selecting and performing the reduction of this compound.
Caption: Workflow for the reduction of this compound.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 3,5-Dichloro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed experimental conditions and protocols for the Suzuki coupling of 3,5-dichloro-4-nitropyridine with various arylboronic acids. The presence of two chlorine atoms and a strongly electron-withdrawing nitro group on the pyridine ring makes this substrate particularly interesting for the synthesis of complex, functionalized pyridine derivatives, which are prevalent scaffolds in medicinal chemistry. The regioselectivity of the coupling can be a significant challenge with dihalogenated substrates; however, careful selection of the catalyst, ligand, and reaction conditions can allow for controlled mono- or di-arylation. This document aims to provide a practical guide for researchers to effectively utilize this compound in their synthetic endeavors.
Data Presentation: Exemplary Conditions for Suzuki Coupling of Dichloro-Heterocycles
The following table summarizes various successful Suzuki coupling conditions reported for structurally related dichlorinated heterocycles. This data can serve as a valuable starting point for the optimization of reactions with this compound.
| Entry | Dichloro-Heterocycle | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3,5-Dichloro-1,2,4-thiadiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2 M aq.) | Toluene/MeOH | RT | 24 | - | [1] |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | 80 | [2] |
| 3 | 2,4-Dichloropyridine | 4-Methoxyphenylboronic acid | Pd-PEPPSI-IPr (3) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (10:1) | 100 | 12 | 85 (C4-selective) | [3] |
| 4 | 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | - (C2-selective) | [4] |
| 5 | 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu (3) | 1,4-Dioxane/H₂O (4:1) | 100 | - | 94 (diarylation) | [5] |
Experimental Protocols
Based on the literature for similar substrates, two general protocols are proposed for the mono-arylation of this compound. Protocol A employs a common palladium catalyst and ligand system, while Protocol B utilizes a pre-catalyst system often effective for challenging substrates.
Protocol A: Mono-arylation using Pd(OAc)₂ with a Phosphine Ligand
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating block or microwave reactor
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the reaction vessel containing the reagents.
-
Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the catalyst premix to the reaction mixture via syringe.
-
Seal the reaction vessel and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-5-chloro-4-nitropyridine product.
Protocol B: Mono-arylation using a Palladium Pre-catalyst
Materials:
-
This compound
-
Arylboronic acid
-
Pd-PEPPSI-IPr catalyst (--INVALID-LINK--palladium(II) dichloride)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).
-
Add the Pd-PEPPSI-IPr catalyst (0.03 mmol, 3 mol%).
-
Add 10 mL of anhydrous 1,4-dioxane and 1 mL of degassed water.
-
Subject the Schlenk tube to three cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Add 20 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this application note.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for 3,5-Dichloro-4-nitropyridine in Organic Synthesis
Introduction
3,5-Dichloro-4-nitropyridine is a versatile heterocyclic building block widely utilized in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical development. Its synthetic utility stems from a highly activated aromatic system. The presence of a strong electron-withdrawing nitro group at the 4-position, combined with the inherent electron-deficient nature of the pyridine ring, significantly activates the C-3 and C-5 positions for nucleophilic aromatic substitution (SNAr). Furthermore, the nitro group itself can be readily transformed into an amino group, providing a key precursor for a different class of substituted pyridines. This document provides detailed application notes and experimental protocols for key transformations involving this valuable reagent.
Application 1: Nucleophilic Aromatic Substitution (SNAr)
Application Note
Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for this compound. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2][3] The aromaticity is subsequently restored by the departure of a chloride leaving group.[1][4] The nitro group plays a crucial role in stabilizing the negative charge of the intermediate, thereby facilitating the reaction.[1][3] Due to this electronic stabilization, nucleophilic attack is highly favored, allowing for the displacement of one or both chlorine atoms by a wide range of nucleophiles, including amines, alkoxides, and thiolates, to generate diverse functionalized pyridine derivatives.
Data Presentation: Representative SNAr Reactions
| Nucleophile (Nu-H) | Reagent/Base | Solvent | Temperature (°C) | Product | Typical Yield (%) |
| Primary/Secondary Amine | K₂CO₃ or Et₃N | DMF, DMSO, or ACN | 25 - 80 | 3-Chloro-5-(amino)-4-nitropyridine | 85 - 95 |
| Alcohol (R-OH) | NaH or K₂CO₃ | THF or DMF | 0 - 60 | 3-Chloro-5-(alkoxy)-4-nitropyridine | 70 - 90 |
| Thiol (R-SH) | NaH or Cs₂CO₃ | DMF or THF | 25 - 50 | 3-Chloro-5-(thioether)-4-nitropyridine | 80 - 95 |
| Water | NaOH (aq) | Dioxane/H₂O | 100 | 3-Chloro-5-hydroxy-4-nitropyridine | 60 - 75 |
Experimental Protocol: Synthesis of 3-Chloro-5-(benzylamino)-4-nitropyridine
This protocol describes a typical procedure for the mono-substitution of this compound with an amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
To a stirred solution of this compound (1.0 g, 4.78 mmol) in acetonitrile (20 mL) in a 50 mL round-bottom flask, add potassium carbonate (1.32 g, 9.56 mmol).
-
Add benzylamine (0.57 mL, 5.26 mmol) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate (30 mL) and water (30 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-chloro-5-(benzylamino)-4-nitropyridine.
Visualization of SNAr Reaction
Caption: General scheme for nucleophilic aromatic substitution.
Application 2: Reduction of the Nitro Group
Application Note
The conversion of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic properties of the pyridine ring and provides a handle for further functionalization, such as amide bond formation or diazotization.[5] The resulting 4-amino-3,5-dichloropyridine is a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[5][6] The reduction can be achieved using various methods, with catalytic hydrogenation being one of the most common and efficient.[7] This method often employs catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere, offering high yields and clean conversions.[7][8] Alternative methods include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride.[9][10]
Data Presentation: Comparison of Reduction Methods
| Method | Reducing Agent/Catalyst | Solvent | Conditions | Product | Typical Yield (%) |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | Methanol, Ethanol | 25°C, 2-4 h | 4-Amino-3,5-dichloropyridine | >95 |
| Catalytic Transfer Hydrogenation | Hydrazine, Raney-Ni | Ethanol | 80°C, 1-3 h | 4-Amino-3,5-dichloropyridine | 90-98 |
| Metal/Acid Reduction | Iron powder, NH₄Cl | Ethanol/H₂O | 80°C, 1-2 h | 4-Amino-3,5-dichloropyridine | 85-95 |
| Metal Salt Reduction | SnCl₂·2H₂O | Ethanol or Ethyl Acetate | 70°C, 3-5 h | 4-Amino-3,5-dichloropyridine | 80-90 |
Experimental Protocol: Catalytic Hydrogenation to 4-Amino-3,5-dichloropyridine
This protocol describes the reduction of the nitro group using palladium on carbon and hydrogen gas.
Materials:
-
This compound (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Celite®
-
Round-bottom flask or hydrogenation vessel, magnetic stirrer
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 g, 4.78 mmol) in methanol (25 mL).
-
Carefully add 10% Pd/C (50 mg, ~5 mol%) to the solution.
-
Securely seal the vessel, then evacuate the atmosphere and backfill with nitrogen gas (repeat three times).
-
Evacuate the nitrogen and introduce hydrogen gas from a balloon.
-
Stir the suspension vigorously under the hydrogen atmosphere (1 atm) at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol (10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield 4-amino-3,5-dichloropyridine as a solid, which is often pure enough for subsequent steps without further purification.
Visualization of Reduction Workflow
Caption: Experimental workflow for catalytic hydrogenation.
Application 3: Suzuki-Miyaura Cross-Coupling
Application Note
The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[11][12] For this compound, this reaction enables the selective replacement of one or both chlorine atoms with a variety of aryl, heteroaryl, or vinyl groups derived from boronic acids or their esters.[12] The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system.[11][13] By carefully controlling reaction conditions such as temperature and stoichiometry, it is possible to achieve mono- or di-arylation, providing a powerful tool for building molecular complexity.[13][14]
Data Presentation: Representative Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Product | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 3-Chloro-4-nitro-5-phenylpyridine | 70 - 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | Dioxane/H₂O | 90 | 3-Chloro-5-(4-methoxyphenyl)-4-nitropyridine | 75 - 90 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | DME/H₂O | 85 | 3-Chloro-4-nitro-5-(thiophen-2-yl)pyridine | 65 - 80 |
| Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | Toluene/H₂O | 100 | 3-Chloro-4-nitro-5-vinylpyridine | 50 - 65 |
Experimental Protocol: Mono-Arylation via Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the mono-arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
2M Aqueous potassium carbonate (K₂CO₃) solution
-
Toluene
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line
Procedure:
-
To a round-bottom flask, add this compound (1.0 g, 4.78 mmol), the desired arylboronic acid (5.26 mmol), and Pd(PPh₃)₄ (0.276 g, 0.24 mmol).
-
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Add toluene (20 mL) followed by 2M aqueous K₂CO₃ solution (5 mL) via syringe.
-
Heat the biphasic mixture to 80-90°C with vigorous stirring under a nitrogen atmosphere for 8-12 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel) to isolate the 3-chloro-5-aryl-4-nitropyridine product.
Visualization of Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. This compound | 433294-98-5 | Benchchem [benchchem.com]
- 6. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CN1962608A - Catalytic hydrogenation method for preparing 3,4-dichloroaniline - Google Patents [patents.google.com]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Pyridines using 3,5-Dichloro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-4-nitropyridine is a versatile and highly reactive building block in organic synthesis, particularly for the preparation of substituted pyridine derivatives. The presence of two chlorine atoms at positions 3 and 5, activated by a strong electron-withdrawing nitro group at the 4-position, renders the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective introduction of a wide range of functionalities, including amino, alkoxy, and aryl groups. These substituted pyridines are key intermediates in the development of pharmaceuticals and agrochemicals. This document provides detailed protocols for the synthesis of various substituted pyridines from this compound via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Reaction Pathways
This compound can be functionalized through several key reaction pathways. The primary methods include nucleophilic aromatic substitution (SNAr) with amines and alkoxides, and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Caption: Synthetic routes from this compound.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with Amines
This protocol describes the synthesis of 3-amino-5-chloro-4-nitropyridine derivatives.
Workflow:
Caption: SNAr reaction workflow with amines.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline)
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., Acetonitrile, DMF, Ethanol)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.1 eq) and the base (1.5 eq).
-
Heat the reaction mixture to the specified temperature (see Table 1) and stir for the indicated time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Morpholine | K₂CO₃ | Acetonitrile | Reflux | 4 | 4-(3-Chloro-4-nitropyridin-5-yl)morpholine | 85 |
| Piperidine | Et₃N | Ethanol | Reflux | 3 | 5-(Piperidin-1-yl)-3-chloro-4-nitropyridine | 90 |
| Aniline | K₂CO₃ | DMF | 100 | 6 | N-(5-Chloro-4-nitropyridin-3-yl)aniline | 78 |
Table 1: Reaction conditions and yields for the SNAr of this compound with various amines.
Protocol 2: Nucleophilic Aromatic Substitution with Alkoxides
This protocol outlines the synthesis of 3-alkoxy-5-chloro-4-nitropyridine derivatives.
Procedure:
-
To a solution of the corresponding alcohol, add sodium metal (1.1 eq) at 0 °C to generate the sodium alkoxide in situ.
-
After complete dissolution of the sodium, add this compound (1.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filtered, and concentrate.
-
Purify by column chromatography.
Data Presentation:
| Alkoxide | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Sodium methoxide | Methanol | Reflux | 2 | 3-Chloro-5-methoxy-4-nitropyridine | 82 |
| Sodium ethoxide | Ethanol | Reflux | 2 | 3-Chloro-5-ethoxy-4-nitropyridine | 80 |
Table 2: Reaction conditions and yields for the SNAr of this compound with alkoxides.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the synthesis of 3-aryl-5-chloro-4-nitropyridine derivatives.
Workflow:
Caption: Suzuki-Miyaura coupling workflow.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
In a flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq) in the solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the specified temperature (see Table 3) under an inert atmosphere for the indicated time.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 3-Chloro-4-nitro-5-phenylpyridine | 75 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | 3-Chloro-5-(4-methoxyphenyl)-4-nitropyridine | 72 |
Table 3: Reaction conditions and yields for the Suzuki-Miyaura coupling of this compound.
Protocol 4: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol details the synthesis of 3-amino-5-chloro-4-nitropyridine derivatives under milder conditions than traditional SNAr.
Procedure:
-
To a flask, add this compound (1.0 eq), the amine (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃) (0.02 eq), the ligand (e.g., XPhos) (0.04 eq), and the base (e.g., NaOtBu) (1.4 eq) in an anhydrous solvent (e.g., Toluene).
-
Degas the mixture and heat under an inert atmosphere at the specified temperature (see Table 4) for the indicated time.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | 8 | 4-(3-Chloro-4-nitropyridin-5-yl)morpholine | 88 |
| n-Hexylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 12 | N-(5-Chloro-4-nitropyridin-3-yl)hexan-1-amine | 82 |
Table 4: Reaction conditions and yields for the Buchwald-Hartwig amination of this compound.
Conclusion
This compound serves as a valuable and versatile platform for the synthesis of a diverse array of substituted pyridines. The protocols outlined in this document provide robust and reproducible methods for the functionalization of this key intermediate. Researchers can adapt these procedures to introduce various nucleophiles, enabling the efficient construction of novel pyridine-based molecules for applications in drug discovery and materials science. Careful optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.
Application Notes and Protocols for Regioselectivity in Reactions of 3,5-Dichloro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dichloro-4-nitropyridine is a substituted pyridine of interest in synthetic chemistry due to its potential as a building block for more complex molecules in the pharmaceutical and agrochemical sectors. The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on this scaffold is a critical consideration for its synthetic utility. This document provides a theoretical overview of the expected regioselectivity, along with generalized experimental protocols for reactions with various nucleophiles. Due to a lack of specific experimental data in the current literature, the presented information is based on established principles of SNAr on analogous compounds.
Introduction
The pyridine ring is a fundamental scaffold in a vast array of functional molecules, including many pharmaceuticals and agrochemicals. The introduction of substituents onto the pyridine core is a key strategy for modulating the biological activity and physicochemical properties of these compounds. This compound presents two reactive sites for nucleophilic substitution at the C3 and C5 positions, which are activated by the electron-withdrawing nitro group at the C4 position. Understanding and controlling the regioselectivity of these reactions is paramount for the efficient synthesis of desired target molecules.
Theoretical Analysis of Regioselectivity
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is governed by the electronic effects of the substituents on the pyridine ring. The nitro group at the C4 position strongly withdraws electron density from the ring, making the carbon atoms at the C3 and C5 positions electrophilic and susceptible to nucleophilic attack.
The generally accepted mechanism for SNAr is a two-step addition-elimination process:
-
Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a chlorine atom (C3 or C5), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of a chloride ion.
In the case of this compound, the two chlorine atoms are symmetrically positioned with respect to the C4 nitro group. Therefore, the electronic activation at C3 and C5 is expected to be identical. Consequently, in the absence of other directing influences, a reaction with a nucleophile would be expected to yield a mixture of 3-substituted and 5-substituted products, potentially with low regioselectivity. Steric hindrance from the nucleophile or other substituents could influence the product ratio.
An alternative reaction pathway to consider is the displacement of the nitro group itself. While less common for chloronitropyridines where chloride is an excellent leaving group, one source suggests that for this compound, the primary reaction pathway may involve the displacement of the nitro group by nucleophiles[1]. If this were the case, the reaction would yield 3,5-dichloropyridine derivatives with the nucleophile at the C4 position. Experimental validation is necessary to determine the actual course of the reaction.
Data Presentation: Predicted Regioselectivity
The following table summarizes the predicted products for the reaction of this compound with various nucleophiles. It is important to note that this information is based on theoretical principles and awaits experimental confirmation.
| Nucleophile Class | Representative Nucleophile | Predicted Product(s) (assuming Cl- is the leaving group) | Predicted Product (assuming NO2 is the leaving group) |
| Amines | R-NH₂ | Mixture of 3-amino-5-chloro-4-nitropyridine and 5-amino-3-chloro-4-nitropyridine | 4-Amino-3,5-dichloropyridine |
| Alkoxides | R-O⁻ | Mixture of 3-alkoxy-5-chloro-4-nitropyridine and 5-alkoxy-3-chloro-4-nitropyridine | 4-Alkoxy-3,5-dichloropyridine |
| Thiols | R-S⁻ | Mixture of 3-thio-5-chloro-4-nitropyridine and 5-thio-3-chloro-4-nitropyridine | 4-Thio-3,5-dichloropyridine |
Experimental Protocols (Generalized)
Disclaimer: The following protocols are generalized procedures adapted from reactions on analogous compounds, such as 2,4-dichloro-5-nitropyridine[2][3]. These protocols have not been experimentally validated for this compound and should be considered as a starting point for optimization. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
General Protocol for Amination
Materials:
-
This compound
-
Amine (e.g., cyclopentylamine)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous acetonitrile or other suitable solvent
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.
-
In a separate flask, prepare a solution of the desired amine (1.0-1.2 equivalents) and triethylamine (2.0 equivalents) in anhydrous acetonitrile.
-
Slowly add the amine/triethylamine solution to the stirred solution of this compound at room temperature.
-
Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify the product by column chromatography or recrystallization. The separation of potential regioisomers will need to be developed.
General Protocol for Alkoxylation
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Sodium hydride (NaH) or other strong base
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, slowly add the desired alcohol (1.2 equivalents).
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Cool the alkoxide solution to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature or heat as necessary, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate and characterize the products.
Visualizations
Caption: Predicted SNAr mechanism on this compound.
Caption: Generalized experimental workflow for SNAr reactions.
References
Application of 3,5-Dichloro-4-nitropyridine and its Isomers in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of dichloronitropyridine derivatives, particularly isomers like 2,4-dichloro-5-nitropyridine and 4,5-dichloro-3-nitropyridin-2-amine, as versatile building blocks in the synthesis of potent kinase inhibitors. While the specific isomer 3,5-dichloro-4-nitropyridine was queried, the synthetic principles and applications outlined herein for its closely related isomers are highly relevant and transferable. These compounds serve as key intermediates in the development of targeted therapies for a range of diseases, including cancer and fibrosis.
Application Notes
Dichloronitropyridine derivatives are highly valued in medicinal chemistry due to their reactive nature, which allows for the strategic and regioselective introduction of various functionalities. The presence of two chlorine atoms and a strong electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is harnessed to build complex heterocyclic scaffolds that form the core of many kinase inhibitors.
A primary application of these intermediates is in the synthesis of inhibitors for key oncogenic and disease-relevant kinases such as Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and Activin receptor-like kinase 5 (ALK5). The general synthetic strategy involves the sequential displacement of the two chlorine atoms with different nucleophiles, followed by further chemical modifications to construct the final inhibitor molecule. The nitro group not only activates the ring for SNAr but can also be reduced to an amino group, providing a handle for further diversification, such as the formation of fused ring systems like imidazo[4,5-b]pyridines.
Experimental Protocols
The following protocols are representative examples of how dichloronitropyridine derivatives are utilized in the synthesis of kinase inhibitors, adapted from literature procedures.
Protocol 1: Synthesis of an Imidazo[4,5-b]pyridine-based Aurora/FLT3 Kinase Inhibitor Intermediate
This protocol describes the synthesis of a key 2-amino-3-nitropyridine intermediate via nucleophilic displacement of a chlorine atom from a dichloronitropyridine precursor.
Materials:
-
4,5-dichloro-3-nitropyridin-2-amine
-
Substituted piperazine derivative (e.g., 1-Boc-piperazine)
-
Diisopropylethylamine (DIPEA)
-
2-Propanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 4,5-dichloro-3-nitropyridin-2-amine (1.0 eq) in 2-propanol (0.2 M), add the desired piperazine derivative (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at 45 °C for 20 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Reductive Cyclization to form the Imidazo[4,5-b]pyridine Core
This protocol outlines the subsequent step to form the fused imidazole ring, a common scaffold in many kinase inhibitors.
Materials:
-
2-amino-3-nitropyridine intermediate from Protocol 1
-
1,3-dimethyl-1H-pyrazole-4-carbaldehyde
-
Sodium dithionite (Na2S2O4)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Suspend the 2-amino-3-nitropyridine intermediate (1.0 eq) and 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.2 eq) in ethanol.
-
Add a freshly prepared 1 M aqueous solution of sodium dithionite (Na2S2O4) (4.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 18-20 hours.[1][2]
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired imidazo[4,5-b]pyridine derivative.
Data Presentation
The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized using dichloronitropyridine-based strategies.
Table 1: Inhibitory Activity of Imidazo[4,5-b]pyridine-based Aurora and FLT3 Kinase Inhibitors
| Compound | Target Kinase | Kd (nM) | Cellular IC50 (nM) | Reference |
| 27e | Aurora-A | 7.5 | - | [2] |
| Aurora-B | 48 | - | [2] | |
| FLT3 | 6.2 | - | [2] | |
| FLT3-ITD | 38 | - | [2] | |
| FLT3(D835Y) | 14 | - | [2] | |
| 22d | Aurora-A | - | SW620: potent | [2] |
| hERG | IC50 = 6.3 µM | - | [2] | |
| 22e | Aurora-A | - | SW620: potent | [2] |
| hERG | IC50 = 2.5 µM | - | [2] |
Table 2: Representative ALK5 Kinase Inhibitors
| Compound | ALK5 IC50 (nM) | Reference Compound |
| ALK5i-1 | Representative potent values | Galunisertib |
| ALK5i-2 | " | " |
| ALK5i-3 | " | " |
| ALK5i-4 | " | " |
| Data for ALK5i-1 to ALK5i-4 are representative for potent inhibitors from this class, with Galunisertib as a reference.[3] |
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and a relevant signaling pathway.
Caption: Synthetic workflow for kinase inhibitors.
Caption: Aurora Kinase signaling in mitosis.
References
Troubleshooting & Optimization
Technical Support Center: Nucleophilic Substitution on 3,5-Dichloro-4-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of nucleophilic substitution reactions on 3,5-dichloro-4-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic aromatic substitution (SNAr) on this compound?
A1: The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks one of the electron-deficient carbon atoms attached to a chlorine atom, forming a resonance-stabilized intermediate called a Meisenheimer complex. The potent electron-withdrawing nitro group at the 4-position is crucial for stabilizing this intermediate by delocalizing the negative charge. In the second step, a chloride ion is expelled as the leaving group, restoring the aromaticity of the pyridine ring and yielding the substituted product.
Q2: At which position (C3 or C5) does the substitution preferentially occur?
A2: In nucleophilic aromatic substitution on pyridines, the positions ortho and para to the nitrogen atom are generally more activated. For this compound, both chlorine atoms are meta to the ring nitrogen. However, the powerful electron-withdrawing nitro group at the 4-position strongly activates both the C3 and C5 positions for nucleophilic attack. Due to the symmetrical nature of the substitution pattern relative to the nitro group, a mixture of products may be possible, but steric hindrance from the nucleophile and specific reaction conditions can influence regioselectivity. Generally, the less sterically hindered position is favored.
Q3: What are the key factors that influence the yield of the reaction?
A3: Several factors significantly impact the reaction yield:
-
Nucleophile Strength: Stronger nucleophiles generally lead to higher yields and faster reaction rates.
-
Solvent: Polar aprotic solvents like DMSO, DMF, and acetonitrile are often preferred as they can accelerate the reaction rate.
-
Temperature: Increasing the reaction temperature can enhance the rate of reaction, but excessive heat may lead to decomposition of the starting material or product.
-
Base: The presence and strength of a base can be critical, especially when using neutral nucleophiles like amines or alcohols, to facilitate the removal of a proton.
-
Steric Hindrance: Bulky nucleophiles may react slower or require more forcing conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Poor Nucleophile: The nucleophile may be too weak to react efficiently. 2. Low Reaction Temperature: The activation energy for the reaction is not being overcome. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. 4. Decomposition: The starting material or product may be unstable under the reaction conditions. | 1. Use a stronger nucleophile. For example, use an alkoxide instead of an alcohol with a base. 2. Increase the reaction temperature. Monitor the reaction closely for any signs of decomposition. 3. Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile. 4. Run the reaction at a lower temperature for a longer period. Consider degassing the solvent to remove oxygen. |
| Formation of Multiple Products | 1. Lack of Regioselectivity: Substitution is occurring at both the C3 and C5 positions. 2. Side Reactions: The nucleophile or product may be undergoing further reactions. 3. Over-alkylation/arylation: If the product is more nucleophilic than the starting nucleophile, it can react further. | 1. Modify the reaction conditions. Lowering the temperature may improve selectivity. The choice of solvent can also influence regioselectivity. 2. Analyze the byproducts to understand the nature of the side reactions and adjust the conditions accordingly (e.g., use an inert atmosphere). 3. Use a slight excess of the starting nucleophile to outcompete the product for reaction with the starting material. |
| Starting Material Remains | 1. Insufficient Reaction Time: The reaction has not gone to completion. 2. Deactivated Nucleophile: The nucleophile may have been quenched by impurities (e.g., water). 3. Poor Solubility: The starting material or reagents may not be fully dissolved in the solvent. | 1. Extend the reaction time. Monitor the reaction progress using TLC or LC-MS. 2. Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and reagents. 3. Choose a solvent in which all components are soluble at the reaction temperature. |
Data Presentation
The following tables summarize typical yields for nucleophilic aromatic substitution on dichloronitropyridine systems with various nucleophiles. Note: This data is compiled from reactions on analogous compounds and should be used as a general guideline.
Table 1: Reaction Yields with Amine Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Ammonia | Ethanol | - | Room Temp | 4 | 85-95 |
| Primary Amines | Acetonitrile | Triethylamine | Room Temp | 2-4 | 80-90 |
| Secondary Amines | Chloroform | iPr2NEt | 40 | 6 | >90 |
Table 2: Reaction Yields with Oxygen Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | Methanol | - | Reflux | 2 | ~85 |
| Phenol | Cyrene | Triethylamine | 100 | 12 | 70-80 |
Table 3: Reaction Yields with Sulfur Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | DMF | K2CO3 | Room Temp | 1 | >90 |
Experimental Protocols
Protocol 1: General Procedure for Amination
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, ethanol).
-
Add the amine nucleophile (1.1 eq) to the solution.
-
If the amine is used as its salt, or if a neutral amine is used, add a base (e.g., triethylamine, 1.2 eq).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for Reaction with Alkoxides
-
To a solution of the corresponding alcohol (e.g., methanol, ethanol), add sodium metal (1.1 eq) portion-wise at 0 °C to generate the sodium alkoxide in situ.
-
Once the sodium has completely dissolved, add this compound (1.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product as needed.
Visualizations
Technical Support Center: Reduction of 3,5-Dichloro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chemical reduction of 3,5-dichloro-4-nitropyridine to its corresponding amine, 4-amino-3,5-dichloropyridine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds.
Troubleshooting Guide
The primary challenge in the reduction of this compound is achieving high chemoselectivity for the nitro group reduction while minimizing the undesired side reaction of hydrodehalogenation, which leads to the loss of one or both chlorine atoms.
Issue 1: Incomplete or Sluggish Reaction
| Potential Cause | Troubleshooting Steps |
| Low Reagent/Catalyst Activity | - Catalytic Hydrogenation (e.g., Pd/C, Pt/C): Use a fresh batch of catalyst. Catalyst activity can diminish over time or with improper storage. Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). |
| - Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): Ensure the metal powder is of high purity and has a large surface area. Activation of the metal (e.g., by washing with dilute acid) may be necessary. Confirm the concentration and stoichiometry of the acid. | |
| Poor Solubility of Starting Material | The starting material, this compound, has limited solubility in some common solvents. Ensure it is fully dissolved. |
| - Use a co-solvent system, such as ethanol/water or THF/water, to improve solubility. | |
| - For catalytic hydrogenations, protic co-solvents can often enhance the reaction rate. | |
| Insufficient Reaction Temperature | While many reductions can proceed at room temperature, some may require heating to achieve a reasonable rate. |
| - Gradually increase the reaction temperature, monitoring for the appearance of side products by TLC or LC-MS. Be aware that higher temperatures can sometimes increase the rate of hydrodehalogenation. | |
| Formation of Inhibitory Intermediates | The reduction of a nitro group proceeds through several intermediates (nitroso, hydroxylamine). The formation of stable or passivating intermediates can slow down the reaction. |
| - Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion. |
Issue 2: Significant Formation of Hydrodehalogenation Side Products
The primary side products are 3-chloro-4-aminopyridine and 4-aminopyridine.
| Potential Cause | Troubleshooting Steps |
| Overly Active Catalyst (Catalytic Hydrogenation) | Palladium on carbon (Pd/C) is highly active and can readily catalyze the cleavage of C-Cl bonds. |
| - Switch to a less active catalyst: Consider using Raney Nickel, which is often less prone to causing dehalogenation of aromatic chlorides.[1] | |
| - Use a catalyst poison: The addition of a small amount of a catalyst poison can selectively inhibit the hydrodehalogenation reaction. Common poisons for Pd/C include diphenylsulfide or pyridine.[2] | |
| - Control reaction temperature: Perform the reaction at room temperature or even lower temperatures to favor the less energy-intensive nitro reduction over C-Cl bond cleavage. | |
| Harsh Reaction Conditions (Metal/Acid Reductions) | High concentrations of strong acids and high temperatures can promote hydrodehalogenation. |
| - Use a milder acid: Acetic acid is a common choice for Fe-mediated reductions and is generally milder than hydrochloric acid. | |
| - Use a buffered system: The Fe/NH₄Cl system in a solvent mixture like ethanol/water provides a milder, near-neutral pH environment that can suppress dehalogenation. | |
| Choice of Reducing System | Some reducing systems are inherently more selective than others. |
| - Transfer Hydrogenation: Using hydrazine hydrate with a catalyst like Pd/C at controlled temperatures can be a highly selective method for reducing nitro groups in the presence of halogens.[3] The reaction can often be run at room temperature to maximize selectivity.[3] | |
| - Stannous Chloride (SnCl₂): This reagent is known for its mildness and tolerance of various functional groups, including halogens.[4] |
Quantitative Data Summary
The following tables provide an illustrative comparison of common reduction methods for halogenated nitroarenes. The data represents typical outcomes and should be used as a starting point for optimization.
Table 1: Comparison of Reduction Methods for Polychlorinated Nitropyridines (Illustrative)
| Method | Typical Reagents & Conditions | Expected Yield of Desired Amine | Common Side Products | Key Considerations |
| Catalytic Hydrogenation | H₂ (1 atm), 5-10% Pd/C, Ethanol, RT, 2-16 h | 50-80% | 3-chloro-4-aminopyridine, 4-aminopyridine | High risk of hydrodehalogenation. Yields are highly dependent on catalyst activity and reaction conditions. |
| Transfer Hydrogenation | Hydrazine hydrate, 5% Pd/C, Methanol, RT to 80°C, 1-5 h | 85-95% | Minimal hydrodehalogenation at RT | Excellent selectivity can often be achieved by controlling the temperature.[3] |
| Iron in Acidic Medium | Fe powder, Acetic Acid, Ethanol, 70-80°C, 2-6 h | 70-90% | Traces of dechlorinated products | A cost-effective and generally robust method. Workup can be tedious due to iron salts. |
| Iron with Ammonium Chloride | Fe powder, NH₄Cl, Ethanol/Water, Reflux, 1-4 h | 80-95% | Minimal hydrodehalogenation | Milder conditions compared to strong acids, often leading to higher selectivity. |
| Stannous Chloride | SnCl₂·2H₂O, Ethanol, Reflux, 1-3 h | >90% | Minimal side products | A very mild and selective method, but the tin byproducts can be problematic to remove during workup.[4] |
Experimental Protocols
Protocol 1: Transfer Hydrogenation using Hydrazine Hydrate and Pd/C
-
To a solution of this compound (1 mmol) in methanol (10 mL), add 5% Pd/C (10 mol%).
-
To this suspension, add hydrazine hydrate (10 mmol) dropwise at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours at room temperature.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-3,5-dichloropyridine.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Reduction with Iron and Ammonium Chloride
-
In a round-bottom flask, suspend this compound (1 mmol) and ammonium chloride (5 mmol) in a 4:1 mixture of ethanol and water (10 mL).
-
Add iron powder (5 mmol) to the suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
After completion, filter the hot reaction mixture through Celite® to remove the iron salts.
-
Wash the Celite® pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the desired product.
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation is giving me a mixture of the desired product and single and double hydrodehalogenation products. How can I improve the selectivity?
A1: This is the most common challenge. To improve selectivity, you can:
-
Lower the temperature: Run the reaction at room temperature or even 0°C.
-
Reduce the hydrogen pressure: Use a balloon of hydrogen instead of a high-pressure hydrogenation apparatus.
-
Add a catalyst poison: A small amount of pyridine or diphenylsulfide can selectively inhibit the hydrodehalogenation pathway.[2]
-
Change the catalyst: Switch from Pd/C to a less active catalyst like Raney Nickel.[1]
Q2: The workup for my SnCl₂ reduction is difficult due to the formation of tin salts. What is a better way to handle this?
A2: The precipitation of tin salts upon basification is a known issue.[5] To mitigate this:
-
After the reaction is complete, concentrate the reaction mixture.
-
Redissolve the residue in ethyl acetate.
-
Instead of a strong base, carefully add a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH ~8), while stirring vigorously.
-
The resulting suspension can be filtered through a pad of Celite® to remove the tin salts.
-
Proceed with a standard aqueous workup of the filtrate.
Q3: Can I use sodium borohydride for this reduction?
A3: Sodium borohydride (NaBH₄) alone is generally not effective for the reduction of aromatic nitro groups. It is more commonly used for the reduction of aldehydes and ketones. While some methods use NaBH₄ in combination with a catalyst (e.g., Pd/C), these systems can also be prone to hydrodehalogenation. For this specific transformation, methods like transfer hydrogenation or Fe/NH₄Cl are often more reliable and selective.
Q4: How can I monitor the progress of the reaction effectively?
A4: Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between the starting material (this compound), the desired product (4-amino-3,5-dichloropyridine), and the potential hydrodehalogenated side products. A mixture of ethyl acetate and hexanes (e.g., 30:70) is a good starting point for developing a suitable TLC system. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is the preferred method.
Visualizations
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
troubleshooting guide for low reactivity of 3,5-Dichloro-4-nitropyridine
This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments with 3,5-Dichloro-4-nitropyridine, particularly concerning its reactivity in nucleophilic substitution reactions.
Understanding the Reactivity of this compound
This compound is a highly activated heterocyclic compound primarily used in nucleophilic aromatic substitution (SNAr) reactions. A critical and often misunderstood aspect of its reactivity is the nature of the leaving group. Due to the strong electron-withdrawing effects of the two chlorine atoms and the pyridine nitrogen, the nitro group at the C4 position becomes the primary site for nucleophilic attack and subsequent displacement.
Key Reactivity Principle: In SNAr reactions involving this compound, the 4-nitro group is the primary leaving group , not the chlorine atoms. This is in contrast to other isomers, such as 2,4-dichloro-5-nitropyridine, where a chlorine atom is typically displaced.
The reaction proceeds through a well-established two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is the driving force for the reaction.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you troubleshoot your experiments.
Question 1: Why is my nucleophilic substitution reaction failing? I'm not observing any displacement of the chlorine atoms.
Answer: This is the most common issue and stems from a misunderstanding of the molecule's reactivity. The primary pathway for nucleophilic aromatic substitution (SNAr) on this compound involves the displacement of the 4-nitro group . The chlorine atoms at the 3 and 5 positions are significantly less reactive in this specific isomer and do not act as the leaving group under typical SNAr conditions.
Recommendation:
-
Re-evaluate your synthetic target: Your current strategy may be targeting the wrong leaving group. The reaction will produce a 4-substituted-3,5-dichloropyridine.
-
Confirm starting material: Ensure you are using this compound and not a different isomer where chloride is the expected leaving group (e.g., 2,4-dichloro-5-nitropyridine).
Question 2: My reaction to displace the nitro group is sluggish, incomplete, or gives low yield. How can I optimize it?
Answer: If you are correctly targeting the nitro group but facing poor reactivity, several factors in your reaction setup can be optimized. Consider the following troubleshooting steps:
-
Nucleophile Strength: The reactivity of the nucleophile is crucial. S-nucleophiles (thiolates) are generally more reactive than N-nucleophiles (amines) or O-nucleophiles (alkoxides). If using a neutral nucleophile like an alcohol or amine, a non-nucleophilic base (e.g., NaH, K₂CO₃, DBU) is often required to generate the more reactive anionic species in situ.
-
Solvent Choice: Polar aprotic solvents such as DMF, DMSO, NMP, or anhydrous acetonitrile are highly recommended. These solvents effectively solvate cations, leaving the nucleophilic anion more reactive, which can significantly accelerate SNAr reactions.
-
Temperature: Many SNAr reactions require heating to proceed at a practical rate. Gradually increase the reaction temperature (e.g., from room temperature to 80-120 °C) while monitoring for decomposition by TLC or LC-MS.[1]
-
Reagent Purity: Ensure the this compound starting material is pure. Impurities can inhibit the reaction. Additionally, water can protonate and deactivate anionic nucleophiles, so using anhydrous solvents and running the reaction under an inert atmosphere (Argon or Nitrogen) is critical.[2]
Question 3: I am observing significant side products or decomposition. What is the cause?
Answer: Formation of impurities or degradation of the starting material or product can arise from several sources:
-
Product Instability: Pyridine-containing products can be sensitive to harsh pH conditions during workup. Avoid using strong acids or bases for quenching. A "reverse quench," where the reaction mixture is slowly added to a cold, mildly basic solution (e.g., saturated aq. NaHCO₃), can control the exotherm and prevent decomposition.[2]
-
Competing Reactions: If the nucleophile or other reagents are not stable at elevated temperatures, decomposition pathways may compete with the desired substitution.
-
Purification Challenges: The basic nitrogen atom in the pyridine ring of your product can cause streaking on standard silica gel during column chromatography. This can be resolved by adding a small amount (0.5-1%) of a basic modifier, such as triethylamine or pyridine, to the eluent.[1]
FAQs
Q1: What is the primary reaction mechanism for this compound? A1: The primary mechanism is Nucleophilic Aromatic Substitution (SNAr). It is a two-step process involving the addition of a nucleophile to form a stable Meisenheimer complex, followed by the elimination of the leaving group.[3]
Q2: Which position is most reactive to nucleophiles? A2: The C4 position is the most electrophilic and reactive, leading to the displacement of the nitro group.
Q3: How does its reactivity differ from 2,4-dichloro-5-nitropyridine? A3: The difference is critical. In this compound, the nitro group at C4 is the leaving group . In 2,4-dichloro-5-nitropyridine, the nitro group at C5 activates the chlorine at C4 to be the leaving group .[4][5] This fundamental difference in regioselectivity dictates the outcome of the reaction.
Q4: Are the chlorine atoms on this compound completely unreactive? A4: While they are not displaced under typical SNAr conditions where the nitro group is present, the resulting 4-substituted-3,5-dichloropyridine product can undergo further functionalization at the chlorine positions. However, this usually requires different reaction types, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which often demand more forcing conditions.[1]
Data & Protocols
Table 1: General Conditions for SNAr with this compound
| Parameter | Recommendation | Rationale |
| Nucleophile | R-S⁻ > R₂N⁻ > R-O⁻ | Reactivity generally follows nucleophilicity and polarizability. |
| Solvent | DMF, DMSO, NMP, Acetonitrile | Polar aprotic solvents accelerate SNAr by stabilizing the intermediate and leaving the nucleophile more reactive.[1] |
| Temperature | 25 °C to 120 °C | Many reactions require thermal energy to overcome the activation barrier. Optimization is key.[1] |
| Base (if needed) | K₂CO₃, Cs₂CO₃, NaH, DBU | Required for neutral nucleophiles (alcohols, amines) to generate the more potent anionic form. Base should be non-nucleophilic. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen, which can deactivate reagents or cause side reactions. |
Representative Experimental Protocol: Synthesis of 4-Phenoxy-3,5-dichloropyridine
This protocol is a representative example for the displacement of the nitro group and should be adapted and optimized for specific nucleophiles and substrates.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq, anhydrous)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water & Brine
Procedure:
-
To a dry, three-neck round-bottom flask under an Argon atmosphere, add this compound and anhydrous K₂CO₃.
-
Add anhydrous DMF via syringe and begin vigorous stirring.
-
Add a solution of phenol in a small amount of anhydrous DMF dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Once complete, cool the reaction to room temperature.
Workup and Purification:
-
Slowly pour the cooled reaction mixture into a beaker of cold water with stirring.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-phenoxy-3,5-dichloropyridine.
References
effect of solvent on the regioselectivity of 3,5-Dichloro-4-nitropyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Dichloro-4-nitropyridine. The following information addresses common issues related to reaction regioselectivity, particularly the influence of solvent choice.
Frequently Asked Questions (FAQs)
Q1: What are the reactive sites on this compound for nucleophilic aromatic substitution (SNAr)?
The this compound molecule has two chlorine atoms at the C3 and C5 positions, which are the sites for nucleophilic aromatic substitution. The strong electron-withdrawing effect of the nitro group at the C4 position and the pyridine nitrogen atom activates both chlorine atoms for nucleophilic attack.
Q2: Which position (C3 or C5) is generally more reactive?
In this compound, both the C3 and C5 positions are electronically similar due to their meta-relationship to the pyridine nitrogen. However, the regioselectivity of nucleophilic attack can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. For many common nucleophiles, a mixture of 3-substituted and 5-substituted products can be expected.
Q3: How does the solvent affect the regioselectivity of SNAr reactions with this compound?
The choice of solvent can significantly impact the regioselectivity of SNAr reactions. Solvents influence the solubility of reactants, the solvation of the nucleophile and intermediates, and can participate in the reaction mechanism.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally good for SNAr reactions as they can dissolve a wide range of reactants and stabilize charged intermediates. However, they may not always provide high regioselectivity, potentially leading to mixtures of C3 and C5 substituted products.
-
Non-polar Aprotic Solvents (e.g., Toluene, Xylene, Dioxane): In some cases, non-polar solvents can enhance regioselectivity. This is particularly true when there are opportunities for intramolecular interactions or chelation in the transition state, which can be favored in a less polar environment.
-
Polar Protic Solvents (e.g., Alcohols, Water): Protic solvents can solvate both the nucleophile and the leaving group through hydrogen bonding. This can sometimes decrease the nucleophilicity of the attacking species and may affect the reaction rate and selectivity.
Q4: Can the choice of base influence the outcome of the reaction?
Yes, the base can play a crucial role, especially when using nucleophiles that require deprotonation (e.g., amines, thiols). The nature and strength of the base can affect the concentration and reactivity of the active nucleophile. In some cases, the base can also influence the aggregation state of the nucleophile, which in turn can impact regioselectivity.
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity (Product is a Mixture of Isomers)
Possible Causes:
-
The electronic and steric environments of the C3 and C5 positions are very similar.
-
The chosen solvent system does not favor the formation of one regioisomer over the other.
-
The reaction temperature is too high, leading to a loss of selectivity.
Solutions:
-
Solvent Screening: Conduct a solvent screen to identify a solvent that may favor one isomer. Start with a polar aprotic solvent like DMF or acetonitrile, and then explore non-polar options like toluene or dioxane.
-
Temperature Optimization: Run the reaction at a lower temperature. This can sometimes enhance the kinetic preference for one reaction pathway over another.
-
Choice of Nucleophile and Counter-ion: For certain nucleophiles, the counter-ion (e.g., Li+, Na+, K+) can influence regioselectivity, especially in non-polar solvents where ion-pairing is more significant. Experimenting with different salts of your nucleophile may be beneficial.
Issue 2: Low Reaction Yield
Possible Causes:
-
The nucleophile is not strong enough to displace the chloride.
-
The reaction temperature is too low, or the reaction time is too short.
-
The solvent is not suitable for the reaction, leading to poor solubility or deactivation of the nucleophile.
-
Decomposition of the starting material or product under the reaction conditions.
Solutions:
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation.
-
Use a Stronger Base: If applicable, use a stronger base to generate a higher concentration of the active nucleophile.
-
Change Solvent: Switch to a solvent that is known to facilitate SNAr reactions, such as DMF, DMSO, or NMP. Ensure your reactants are fully soluble.
-
Inert Atmosphere: If your reactants or products are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Formation of Unexpected Side Products
Possible Causes:
-
Reaction with the solvent (e.g., hydrolysis with residual water).
-
Di-substitution, where both chlorine atoms are replaced.
-
Decomposition of the nitro group under harsh reaction conditions (e.g., high temperature, strongly basic or acidic media).
Solutions:
-
Use Anhydrous Solvents: Ensure that your solvents are dry to prevent hydrolysis side reactions.
-
Control Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0 to 1.2 equivalents) to minimize di-substitution.
-
Milder Reaction Conditions: Employ milder bases and lower reaction temperatures to avoid decomposition.
-
Protecting Groups: If the nucleophile has other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.
Data Presentation
Table 1: Hypothetical Influence of Solvent on Regioselectivity for the Reaction of this compound with a Generic Amine (R-NH₂)
| Solvent | Dielectric Constant (ε) | Expected Major Product | Expected C3:C5 Ratio | General Observations |
| Toluene | 2.4 | C3 or C5 (highly dependent on amine structure) | Potentially > 4:1 | Non-polar solvents may favor a specific transition state, leading to higher selectivity. |
| Dioxane | 2.2 | C3 or C5 | Potentially > 3:1 | Similar to toluene, can promote selectivity through specific interactions. |
| Acetonitrile | 37.5 | Mixture | ~1:1 to 2:1 | Good solubility, but may not strongly favor one isomer. |
| DMF | 36.7 | Mixture | ~1:1 to 1.5:1 | High reaction rates, but often with lower selectivity. |
| Ethanol | 24.5 | Mixture | ~1:1 | Protic nature can solvate the nucleophile, potentially reducing selectivity. |
Note: The data in this table is illustrative and based on general principles of SNAr reactions on similar heterocyclic systems. Actual results may vary depending on the specific nucleophile and reaction conditions.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with an Amine:
-
To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent (e.g., acetonitrile or toluene, 0.1-0.5 M), add the amine nucleophile (1.1 eq.).
-
Add a suitable base (e.g., triethylamine or potassium carbonate, 1.5 eq.).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., salt byproduct) has formed, remove it by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography on silica gel or recrystallization, to isolate the desired regioisomer(s).
Visualizations
Technical Support Center: Work-up Procedures for Reactions Involving 3,5-Dichloro-4-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloro-4-nitropyridine. The following information is designed to address common issues encountered during the work-up and purification stages of reactions involving this versatile reagent.
General Work-up Troubleshooting Guide
This guide addresses common problems that may arise during the work-up of reactions involving this compound and its derivatives.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Recovery | Product is soluble in the aqueous layer. | - Check the pH of the aqueous layer. Pyridine derivatives can be protonated and become water-soluble in acidic conditions. Neutralize the aqueous layer and re-extract with an organic solvent. - If the product is highly polar, consider using a more polar extraction solvent or continuous liquid-liquid extraction. |
| Product is volatile. | - Check the solvent in the rotovap trap for any lost product. Use lower temperatures and pressures during solvent removal. | |
| Product is adsorbed onto filtration media. | - If a filtration step was used (e.g., through Celite), suspend the filtration medium in a suitable solvent and analyze the solvent for the presence of your product by TLC or LC-MS. | |
| Formation of a Persistent Emulsion During Extraction | High concentration of salts or polar byproducts. | - Add a saturated brine solution to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. - Filter the entire mixture through a pad of Celite. - Allow the mixture to stand for an extended period, if possible. |
| Precipitate Forms at the Interface of Organic and Aqueous Layers | Insoluble byproducts or the product itself precipitating out. | - Add more of both the organic and aqueous solvents to attempt to dissolve the precipitate. - If the precipitate is the desired product, it can be isolated by filtration. Ensure the liquid layers are separated and extracted to recover any dissolved product. |
| Product is Contaminated with Starting Material | Incomplete reaction. | - Monitor the reaction to completion using an appropriate technique (e.g., TLC, LC-MS) before initiating the work-up. |
| Product is a Colored Oil or Solid (When Expecting a Colorless Compound) | Presence of colored impurities or degradation products. | - Purify the product using column chromatography. The basicity of pyridine compounds can sometimes cause issues with silica gel; consider deactivating the silica gel with a small amount of triethylamine in the eluent. - Recrystallization from an appropriate solvent can also be effective for removing colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a general procedure for the aqueous work-up of a reaction involving this compound?
A1: A general procedure for a nucleophilic aromatic substitution (SNAr) reaction is as follows:
-
Quench the reaction: If necessary, quench the reaction by adding a suitable reagent. For many reactions, this can be the addition of water or a saturated aqueous solution of ammonium chloride.
-
Solvent Removal/Dilution: If the reaction was performed in a water-miscible solvent like THF or acetonitrile, it is often beneficial to remove the solvent under reduced pressure. Otherwise, dilute the reaction mixture with an extraction solvent such as ethyl acetate or dichloromethane.
-
Aqueous Extraction: Transfer the mixture to a separatory funnel and wash with water. If the reaction was acidic or basic, a neutralization wash with a dilute solution of sodium bicarbonate (for acidic reactions) or dilute HCl (for basic reactions) may be necessary. Caution: Be mindful of the stability of your product to acidic or basic conditions.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Q2: My pyridine-containing product is sticking to the silica gel column during chromatography. What can I do?
A2: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and recovery. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to your eluent system. This will compete for the active sites on the silica gel and allow your product to elute more effectively.
Q3: How can I remove unreacted this compound from my product?
A3: this compound is a relatively nonpolar compound. If your product has significantly different polarity, column chromatography is the most effective method for separation. Developing a solvent system that provides good separation on a TLC plate will be key to a successful column.
Q4: What are the safety considerations when working with this compound?
A4: this compound is a potentially hazardous chemical. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) and Work-up
This protocol is a general guideline and may require optimization for specific nucleophiles and reaction conditions.
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, THF, or DMF).
-
Addition of Nucleophile: Add the nucleophile (1.0-1.2 eq.) to the reaction mixture. If the nucleophile is an amine, a non-nucleophilic base such as triethylamine (1.2-1.5 eq.) is often added to scavenge the HCl byproduct.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (room temperature to elevated temperatures may be required) and monitor its progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the solvent is water-miscible, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an extraction solvent like ethyl acetate.
-
Wash the organic solution sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting decision tree for common work-up issues.
strategies to improve the solubility of 3,5-Dichloro-4-nitropyridine in reaction media
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of 3,5-Dichloro-4-nitropyridine in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a halogenated and nitrated pyridine derivative. Its structure suggests that it is a polar molecule, but the presence of the chlorine atoms and the aromatic ring reduces its ability to form strong hydrogen bonds with protic solvents like water. Generally, it is expected to have low solubility in water and non-polar solvents, with better solubility in polar aprotic and some polar protic organic solvents.
Q2: In which organic solvents is this compound likely to be most soluble?
Q3: How does temperature affect the solubility of this compound?
For most solid solutes, including this compound, solubility in organic solvents increases with temperature.[1][2][3] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid.[1][2] Applying heat provides this energy and can significantly increase the amount of solute that can be dissolved. However, it is crucial to consider the thermal stability of the compound to avoid degradation at elevated temperatures.
Q4: What is a co-solvent, and how can it be used to improve the solubility of this compound?
A co-solvent is a substance added to a primary solvent to increase the solubility of a poorly soluble compound.[4][5][6] For this compound, if solubility in a desired solvent is insufficient, adding a miscible co-solvent in which the compound is more soluble can be an effective strategy. For example, if the reaction is to be conducted in a less polar solvent like toluene, adding a small amount of a more polar co-solvent such as DMF or DMSO can enhance solubility.
Troubleshooting Guide: Poor Solubility in Reaction Media
This guide provides a systematic approach to resolving solubility issues with this compound during your experiments.
Problem: The compound is not dissolving sufficiently in the chosen reaction solvent.
Initial Steps:
-
Verify Solvent Polarity: Ensure the polarity of your solvent is appropriate for this compound. Polar aprotic solvents are generally a good starting point.
-
Increase Temperature: Gently heat the mixture while stirring. Many organic compounds show a significant increase in solubility at higher temperatures.[1][2] Monitor the stability of your compound at the elevated temperature.
-
Particle Size Reduction: If the compound is in a crystalline form, grinding it to a finer powder will increase the surface area and can improve the rate of dissolution.[7]
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and accelerate the dissolution process.[7]
Advanced Strategies:
| Strategy | Description | Considerations |
| Co-solvent System | Introduce a small amount of a miscible co-solvent in which this compound has high solubility (e.g., DMSO, DMF).[4][5][6] | The co-solvent must be compatible with your reaction conditions and not interfere with the desired chemical transformation. |
| Solvent Screening | If the initial solvent choice is not critical for the reaction chemistry, perform a small-scale solubility screen with a range of solvents to identify a more suitable medium. | Consider solvent properties such as boiling point, polarity, and potential for side reactions. |
| Change in Reagent Form | If applicable to your synthesis, consider if a more soluble derivative or precursor could be used. | This is a more involved approach and depends on the specific synthetic route. |
Quantitative Solubility Data
Extensive, publicly available quantitative solubility data for this compound is limited.[8] Therefore, it is highly recommended that researchers experimentally determine the solubility in their specific solvent systems. The following table provides an estimated qualitative solubility based on general chemical principles.
| Solvent | Predicted Qualitative Solubility | Solvent Type |
| Water | Low | Polar Protic |
| Hexane | Low | Non-polar |
| Toluene | Low to Moderate | Non-polar (Aromatic) |
| Diethyl Ether | Low to Moderate | Polar Aprotic |
| Dichloromethane (DCM) | Moderate | Polar Aprotic (Halogenated) |
| Ethyl Acetate | Moderate | Polar Aprotic |
| Acetone | Moderate to High | Polar Aprotic |
| Ethanol | Moderate to High (especially with heating) | Polar Protic |
| Methanol | Moderate to High (especially with heating) | Polar Protic |
| Tetrahydrofuran (THF) | High | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | High | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | High | Polar Aprotic |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol describes an isothermal equilibrium method to determine the saturation solubility of this compound in a specific organic solvent.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or magnetic stirrer with hotplate
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Accurately pipette a known volume of the selected organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment can determine the minimum time to reach a stable concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved solid.
-
Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.
-
-
Calculation:
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or molarity.
-
Visualizations
Caption: Experimental workflow for determining solubility.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How does temperature affect solubility? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 3,5-Dichloro-4-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of 3,5-dichloro-4-nitropyridine and its derivatives. Understanding the structural and electronic properties of these compounds is crucial for their application in medicinal chemistry and materials science, where they serve as versatile synthetic intermediates. This document outlines the principles and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, alongside alternative analytical methods such as X-ray crystallography and mass spectrometry, supported by experimental data and protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Tool for Structural Elucidation
NMR spectroscopy is an indispensable technique for determining the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular skeleton and substituent positions.
¹H and ¹³C NMR Spectral Data
For a comparative perspective, the following table summarizes typical ¹H and ¹³C NMR chemical shifts for related pyridine derivatives.
| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) | Reference |
| 4-Amino-3,5-dichloropyridine | - | - | - | [1] |
| 2-Chloropyridine N-Oxide | CDCl₃ | 7.28-7.32 (2H, m), 7.55-7.58 (1H, m), 8.40-8.41 (1H, m) | 123.8, 126.0, 126.9, 140.3, 141.5 | [2] |
| 3-Nitropyridine | - | - | - | [3] |
| 4-Methylpyridine | CDCl₃ | 8.46 (d), 7.10 (d), 2.35 (s) | - | [4] |
| 2-Phenylpyridine | CDCl₃ | 8.7 (m), 8.0 (m), 7.7 (m), 7.5 (m), 7.4 (m), 7.2 (m) | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 | [5] |
| 2-(4-Bromophenyl)pyridine | CDCl₃ | 8.67 (m), 7.87 (m), 7.71 (m), 7.59 (m), 7.24 (m) | 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3 | [5] |
Note: The chemical shifts are reported relative to tetramethylsilane (TMS). m = multiplet, d = doublet, s = singlet.
Experimental Protocol for NMR Analysis
A standard protocol for acquiring ¹H and ¹³C NMR spectra of a this compound derivative is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts.
-
Instrument Setup: The experiments are typically performed on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
Pulse width: 30-45 degrees.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Alternative Analytical Techniques
While NMR is a powerful tool, a comprehensive characterization of novel compounds often requires complementary analytical techniques.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.[6][7] Although a crystal structure for this compound is not publicly available, the crystallographic data for the related compound, 4-amino-3,5-dichloropyridine, offers valuable comparative insights into the influence of substituents on the crystal packing.[1][8]
Key Crystallographic Parameters for 4-Amino-3,5-dichloropyridine [1]
| Parameter | Value |
| Chemical Formula | C₅H₄Cl₂N₂ |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 13.931(3) |
| b (Å) | 13.840(3) |
| c (Å) | 3.8210(8) |
| α, β, γ (°) | 90, 90, 90 |
| Z | 4 |
Mass Spectrometry
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound.[2][9] For halogenated compounds like this compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature in the mass spectrum, aiding in the confirmation of the molecular formula.[10][11]
Expected Isotopic Pattern for the Molecular Ion of C₅H₂Cl₂N₂O₂
The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic cluster with relative intensities of approximately 9:6:1.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via various methods, including direct infusion, or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) or electrospray ionization (ESI) are commonly used techniques.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the NMR analysis of a this compound derivative, from sample preparation to final structure elucidation.
Caption: Workflow for NMR analysis of organic compounds.
Conclusion
The comprehensive characterization of this compound derivatives relies on a multi-technique approach. ¹H and ¹³C NMR spectroscopy serve as the primary methods for elucidating the molecular structure in solution. In parallel, X-ray crystallography provides unambiguous solid-state structural information, while mass spectrometry confirms the molecular weight and elemental composition. By integrating the data from these powerful analytical techniques, researchers can confidently determine the structure and purity of these important synthetic intermediates, facilitating their advancement in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Nitropyridine(2530-26-9) 1H NMR [m.chemicalbook.com]
- 4. 4-Methylpyridine(108-89-4) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. mkuniversity.ac.in [mkuniversity.ac.in]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals [ouci.dntb.gov.ua]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
A Comparative Guide to Analytical Methods for Monitoring Reactions of 3,5-Dichloro-4-nitropyridine
For researchers, scientists, and drug development professionals, the meticulous monitoring of chemical reactions is fundamental to optimizing product yield, ensuring purity, and maintaining process safety. The synthesis involving 3,5-Dichloro-4-nitropyridine, a key building block in pharmaceutical development, requires robust analytical techniques to track the consumption of reactants and the formation of products and byproducts. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
Method Comparison Overview
The selection of an analytical technique for reaction monitoring is contingent on various factors, including the chemical properties of the analytes, the requisite sensitivity and selectivity, analysis time, and the nature of the desired information (qualitative versus quantitative). Below is a comparative summary of the performance of a proposed LC-MS/MS method against GC-MS and quantitative NMR (qNMR) for the analysis of this compound.
| Parameter | LC-MS/MS | GC-MS | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, with detection by mass-to-charge ratio.[1] | Separation based on volatility and polarity, followed by detection by mass-to-charge ratio.[1][2] | Non-destructive analysis based on the magnetic properties of atomic nuclei.[3] |
| Sample Preparation | Dilution in a suitable solvent (e.g., methanol or acetonitrile) and filtration. | Dilution in a volatile solvent.[4] | Dissolving a reaction aliquot in a deuterated solvent with an internal standard.[3] |
| Sensitivity | High (typically low ng/mL to pg/mL).[5] | High (typically ppb range).[6] | Lower than MS techniques (typically µM to mM range). |
| Selectivity | Very high, especially with MS/MS, allowing for differentiation of isomers if chromatographically separated.[7] | High, provides structural information through fragmentation patterns.[4] | High, provides detailed structural information and can distinguish isomers.[3] |
| Analysis Time | Fast (typically 5-15 minutes per sample).[8] | Moderate (typically 15-30 minutes per sample).[4] | Fast for data acquisition (minutes), but sample preparation can be more involved.[3] |
| Quantitative Accuracy | Excellent with appropriate internal standards.[9] | Good with appropriate internal standards.[6] | Excellent, as it can be a primary ratio method without requiring identical standards for calibration.[10][11] |
| Online Monitoring | Possible with specialized online SPE-LC-MS systems. | Possible but less common for liquid-phase reactions. | Feasible with flow-NMR setups.[6] |
| Pros | Applicable to a wide range of polar, non-volatile, and thermally labile compounds; high sensitivity and selectivity.[1][2] | Excellent for volatile and semi-volatile compounds; extensive spectral libraries for identification.[4] | Provides rich structural information; highly accurate for quantification without calibration curves for the analyte; non-destructive.[3][12] |
| Cons | Matrix effects can cause ion suppression or enhancement; requires volatile mobile phases.[9] | Not suitable for non-volatile or thermally unstable compounds; derivatization may be required for some analytes.[1] | Lower sensitivity compared to MS methods; requires more expensive deuterated solvents; potential for peak overlap in complex mixtures.[13] |
Experimental Protocols
Detailed methodologies for the proposed LC-MS/MS method and the alternative GC-MS and qNMR techniques are provided below.
| LC-MS/MS Protocol | GC-MS Protocol | qNMR Protocol | |
| Instrumentation | UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[5][8] | Gas chromatograph with a capillary column coupled to a mass spectrometer with an electron ionization (EI) source.[4] | NMR spectrometer (e.g., 400 MHz or higher).[3] |
| Sample Preparation | Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench the reaction and dilute with 990 µL of methanol or acetonitrile. Vortex and filter through a 0.22 µm syringe filter into an LC vial.[5] | Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench and dilute with 990 µL of a volatile solvent like ethyl acetate. Filter if necessary.[4] | Withdraw a precise volume (e.g., 50 µL) of the reaction mixture. Add to a known volume of a deuterated solvent (e.g., 550 µL of CDCl₃) containing a calibrated internal standard (e.g., maleic acid).[3] |
| Chromatography Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[8] | Capillary column such as a 5% phenyl methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4] | Not applicable. |
| Mobile Phase/Carrier Gas | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid Gradient elution (e.g., 5% B to 95% B over 10 minutes). Flow rate: 0.4 mL/min.[8] | Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).[4] | Not applicable. |
| Temperature Program | Column oven at 40 °C. | Oven program: Start at 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold for 5 min.[4] | Maintained at a constant temperature (e.g., 25 °C). |
| MS/NMR Parameters | Ionization: ESI or APCI, positive or negative mode. Source Temp: 500 °C. Capillary Voltage: 3.5 kV. Scan Mode: Multiple Reaction Monitoring (MRM). Precursor Ion (M+H)⁺: m/z 192.9. Product Ions: To be determined by infusion of a standard. | Ionization: Electron Ionization (EI) at 70 eV. Source Temp: 230 °C. Scan Range: m/z 40-400. Key Ions: m/z 192 (M⁺), 162, 147, 111. | Experiment: 1H NMR. Pulse Sequence: zg30 or similar. Relaxation Delay (d1): 5 times the longest T1 of interest. Number of Scans: 8 or more for good signal-to-noise. |
| Data Analysis | Integrate peak areas of the MRM transitions for the reactant and product(s). Quantify using a calibration curve or by relative peak area. | Integrate the peak areas from the total ion chromatogram (TIC) or extracted ion chromatograms (EIC) for characteristic ions. Quantify using a calibration curve. | Integrate the signals of the analyte and the internal standard. Calculate the concentration using the known concentration of the internal standard and the ratio of the integrals.[12] |
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logic behind selecting an appropriate analytical method, the following diagrams are provided.
Caption: Experimental workflow for LC-MS monitoring.
Caption: Logic for selecting an analytical method.
Conclusion
For monitoring reactions of this compound, LC-MS/MS emerges as a highly suitable technique due to its excellent sensitivity, selectivity, and applicability to a broad range of compounds that might be present in a reaction mixture.[1][2] While GC-MS is a viable alternative, particularly if the reactants and products are volatile and thermally stable, it may not be suitable for all potential byproducts or intermediates.[1][4] Quantitative NMR spectroscopy offers the distinct advantage of providing detailed structural information and highly accurate quantification without the need for specific calibration standards for every compound, making it a powerful tool, especially during process development and for mechanistic studies.[3][12] Ultimately, the choice of method will depend on the specific requirements of the analysis, including the need for sensitivity, structural information, and the available instrumentation.
References
- 1. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 2. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) | MDPI [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of 3,5-Dichloro-4-nitropyridine and Other Dihalopyridines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 3,5-dichloro-4-nitropyridine with other dihalopyridine analogues, focusing on nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these compounds is crucial for their application as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. This document summarizes the key factors governing their reactivity, presents a qualitative comparison, and provides a detailed experimental protocol for a representative SNAr reaction.
Theoretical Basis for Reactivity in Dihalopyridines
The reactivity of dihalopyridines in SNAr reactions is predominantly influenced by electronic factors, specifically the ability of the pyridine ring and its substituents to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[1][2] The key factors determining the rate of SNAr reactions on dihalopyridines are:
-
Position of Halogen Atoms: Halogens located at the 2- and 4-positions (ortho and para to the ring nitrogen) are generally more reactive towards nucleophilic attack.[2] This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[1]
-
Presence of Electron-Withdrawing Groups (EWGs): The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), significantly enhances the reactivity of the pyridine ring towards nucleophiles.[2] The activating effect is most pronounced when the EWG is positioned ortho or para to the leaving group (the halogen), as this allows for direct resonance stabilization of the intermediate.[2]
In the case of This compound , the two chlorine atoms are in the 3- and 5-positions (meta to the ring nitrogen). While the powerful electron-withdrawing nitro group at the 4-position (para to the nitrogen) strongly activates the ring, the chlorine atoms are not in the most favorable positions for SNAr (2- or 4-). However, the nitro group is ortho to both chlorine atoms, which provides significant activation for their displacement.
Comparative Reactivity Analysis
Direct quantitative kinetic data comparing the reactivity of this compound with other dihalopyridines under identical conditions is scarce in the available literature. However, based on the fundamental principles of SNAr, a qualitative comparison can be made.
| Compound | Structure | Position of Halogens | Activating Group(s) | Expected Relative SNAr Reactivity | Rationale |
| This compound | ![]() | 3, 5 | 4-NO₂ | High | The potent electron-withdrawing nitro group at the 4-position strongly activates the ring. Although the chlorines are at the 3- and 5-positions, the ortho-nitro group provides significant activation for nucleophilic attack. |
| 2,4-Dichloropyridine | ![]() | 2, 4 | None | Moderate | The chlorine at the 4-position is more susceptible to nucleophilic attack due to stabilization of the Meisenheimer intermediate by the ring nitrogen.[1] The chlorine at the 2-position is also activated. |
| 2,6-Dichloropyridine | ![]() | 2, 6 | None | Moderate | Both chlorine atoms are in activated positions (ortho to the ring nitrogen), making them susceptible to nucleophilic substitution. |
| 3,5-Dichloropyridine | ![]() | 3, 5 | None | Low | The chlorine atoms are in the meta positions relative to the ring nitrogen, which are the least activated positions for SNAr. |
| 2-Chloro-5-nitropyridine | ![]() | 2 | 5-NO₂ | High | The chlorine is in an activated position (ortho to nitrogen), and the nitro group is para to the chlorine, providing excellent resonance stabilization of the intermediate.[2] |
| 4-Chloro-3-nitropyridine | ![]() | 4 | 3-NO₂ | High | The chlorine is in an activated position (para to nitrogen), and the nitro group is ortho to the chlorine, providing strong activation. |
Factors Influencing SNAr Reactivity in Dihalopyridines
Caption: Factors governing the SNAr reactivity of dihalopyridines.
Experimental Protocol: Comparative Kinetic Analysis of Dihalopyridine Reactivity with Piperidine
This protocol outlines a general method for determining the second-order rate constants for the reaction of various dihalopyridines with a model nucleophile, piperidine, using UV-Vis spectrophotometry. This allows for a direct quantitative comparison of their reactivities.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and other dihalopyridines with piperidine in a suitable solvent at a constant temperature.
Materials:
-
This compound
-
Other dihalopyridines for comparison (e.g., 2,4-dichloropyridine, 2,6-dichloropyridine)
-
Piperidine
-
Anhydrous solvent (e.g., acetonitrile or methanol)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each dihalopyridine in the chosen anhydrous solvent (e.g., 1 x 10⁻³ M).
-
Prepare a stock solution of piperidine in the same solvent (e.g., 0.1 M).
-
-
Kinetic Measurement:
-
Equilibrate the stock solutions to the desired reaction temperature (e.g., 25 °C) in the constant temperature water bath.
-
To initiate a kinetic run, pipette a known volume of the dihalopyridine solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
-
Add a known excess of the piperidine solution to the cuvette, quickly mix, and immediately start recording the absorbance at the wavelength corresponding to the formation of the product (previously determined by recording the UV-Vis spectrum of the final reaction mixture).
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance value becomes constant).
-
-
Data Analysis:
-
The reaction is expected to follow pseudo-first-order kinetics due to the large excess of piperidine. The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -k_obs.
-
The second-order rate constant (k₂) can be calculated by dividing the pseudo-first-order rate constant by the concentration of piperidine: k₂ = k_obs / [Piperidine].
-
Repeat the experiment for each dihalopyridine under identical conditions to obtain a direct comparison of their reactivities.
-
Experimental Workflow
Caption: Workflow for comparative kinetic analysis of dihalopyridine reactivity.
Conclusion
While direct quantitative comparisons are limited in the literature, a thorough understanding of the principles of nucleophilic aromatic substitution allows for a robust qualitative assessment of the reactivity of this compound relative to other dihalopyridines. The presence of a strong electron-withdrawing nitro group ortho to both chlorine atoms is expected to render this compound a highly reactive substrate for SNAr reactions. For researchers requiring precise quantitative data, the provided experimental protocol offers a reliable framework for conducting comparative kinetic studies. This will enable a more informed selection of substrates and reaction conditions for the synthesis of complex molecular targets in drug discovery and materials science.
References
A Comparative Guide to Pyridine Synthesis: Evaluating Alternatives to 3,5-Dichloro-4-nitropyridine
For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of molecular design. The strategic synthesis of substituted pyridines is therefore a critical endeavor. 3,5-Dichloro-4-nitropyridine has served as a valuable, albeit specialized, starting material for the construction of certain pyridine derivatives through nucleophilic aromatic substitution. However, its utility is confined by its substitution pattern and the nature of the reactions it undergoes. This guide provides an objective comparison of several prominent alternative methods for the de novo synthesis of the pyridine ring, offering a broader palette for accessing diverse and complex pyridine-containing targets. We present a detailed analysis of classical condensation reactions, modern cycloaddition strategies, and other notable methods, complete with experimental data, detailed protocols, and visual guides to their respective mechanisms and workflows.
The Benchmark: Synthesis via this compound
This compound is primarily employed in nucleophilic aromatic substitution (SNA) reactions. The strong electron-withdrawing nitro group at the 4-position, combined with the inductive effects of the flanking chlorine atoms and the ring nitrogen, renders the C4 position highly electrophilic. This allows for the selective displacement of the nitro group by a variety of nucleophiles. The two chlorine atoms can then be further functionalized in subsequent steps.
Advantages:
-
Predictable regioselectivity for substitution at the C4 position.
-
The remaining chlorine atoms provide handles for further diversification.
Disadvantages:
-
Limited to the synthesis of pyridines with substituents at the 3, 4, and 5 positions.
-
The synthesis of the starting material itself can be multi-step.
-
The presence of a nitro group may not be compatible with all desired functionalities or downstream reaction conditions.
-
Safety concerns associated with nitrated aromatic compounds.
Typical Reaction Data:
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Morpholine | 4-(Morpholin-4-yl)-3,5-dichloropyridine | K2CO3, DMF, 80 °C, 4h | 85 |
| Sodium methoxide | 3,5-Dichloro-4-methoxypyridine | CH3OH, reflux, 2h | 92 |
| Aniline | N-(3,5-Dichloropyridin-4-yl)aniline | Et3N, EtOH, reflux, 6h | 78 |
Alternative Reagents and Methods for Pyridine Synthesis
A plethora of methods exist for the construction of the pyridine ring from acyclic precursors, offering greater flexibility in accessing a wider range of substitution patterns. This guide will focus on a selection of the most robust and versatile of these alternatives.
Hantzsch Pyridine Synthesis
One of the most classic and reliable methods for pyridine synthesis, the Hantzsch reaction is a multi-component condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate). The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[1]
Mechanism Overview:
The reaction proceeds through a series of condensations and additions. One molecule of the β-ketoester and the aldehyde form an α,β-unsaturated carbonyl compound via a Knoevenagel condensation. A second molecule of the β-ketoester reacts with ammonia to form an enamine. A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the 1,4-dihydropyridine.
Caption: Mechanism of the Hantzsch Pyridine Synthesis.
Performance Comparison:
| Aldehyde | β-Ketoester | Nitrogen Source | Oxidant | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | NH4OAc | HNO3 | 85-95 |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | NH4OAc | Ceric Ammonium Nitrate | 92 |
| Cyclohexanecarboxaldehyde | Ethyl acetoacetate | NH3 | I2 | 75 |
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
1,4-Dihydropyridine Synthesis: In a round-bottom flask, a mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 20 mL of ethanol is stirred at reflux for 4 hours.
-
Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the 1,4-dihydropyridine.
-
Aromatization: The obtained 1,4-dihydropyridine (1.0 g) is dissolved in 10 mL of acetic acid. A solution of sodium nitrite (0.3 g) in 1 mL of water is added dropwise with stirring.
-
The mixture is heated at 80°C for 1 hour. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to afford the final pyridine derivative.
Caption: Experimental Workflow for the Hantzsch Pyridine Synthesis.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines. It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[2][3]
Mechanism Overview:
The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound to form a 1,5-dicarbonyl intermediate. Subsequent cyclization with ammonia and dehydration leads to the formation of the pyridine ring.[3]
Caption: Mechanism of the Kröhnke Pyridine Synthesis.
Performance Comparison:
| α-Pyridinium Methyl Ketone Salt (from) | α,β-Unsaturated Carbonyl | Nitrogen Source | Solvent | Yield (%) |
| Acetophenone | Chalcone | NH4OAc | Acetic Acid | 90 |
| 2-Acetylthiophene | 1,3-Diphenyl-2-propen-1-one | NH4OAc | Methanol | 85 |
| Propiophenone | Benzalacetone | NH4OAc | Ethanol | 78 |
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine
-
Preparation of N-Phenacylpyridinium Bromide: To a solution of 2-bromoacetophenone (1.99 g, 10 mmol) in 20 mL of acetone, add pyridine (0.87 g, 11 mmol) dropwise with stirring at room temperature. Stir for 2 hours. Collect the precipitate by filtration, wash with cold acetone, and dry under vacuum.
-
Pyridine Synthesis: A mixture of N-phenacylpyridinium bromide (2.78 g, 10 mmol), chalcone (2.08 g, 10 mmol), and ammonium acetate (6.17 g, 80 mmol) in 30 mL of glacial acetic acid is refluxed for 4 hours.
-
After cooling, the reaction mixture is poured into ice water. The precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol to yield pure 2,4,6-triphenylpyridine.[4]
Caption: Experimental Workflow for the Kröhnke Pyridine Synthesis.
Boger Pyridine Synthesis (Inverse-Electron-Demand Diels-Alder)
The Boger pyridine synthesis is a powerful cycloaddition approach that utilizes an inverse-electron-demand Diels-Alder reaction between an electron-deficient 1,2,4-triazine and an electron-rich enamine.[5] This reaction is particularly valuable for accessing pyridines that are difficult to synthesize by other methods.
Mechanism Overview:
The enamine, often generated in situ from a ketone and a secondary amine (e.g., pyrrolidine), acts as the dienophile and reacts with the 1,2,4-triazine (the diene). The initial cycloadduct readily undergoes a retro-Diels-Alder reaction with the extrusion of a molecule of nitrogen to form a dihydropyridine intermediate, which then aromatizes by elimination of the amine to afford the pyridine product.
Caption: Mechanism of the Boger Pyridine Synthesis.
Performance Comparison:
| 1,2,4-Triazine | Ketone/Enamine | Solvent | Temperature | Yield (%) |
| 3,5,6-Triphenyl-1,2,4-triazine | 1-Pyrrolidinocyclohexene | Dioxane | Reflux | 85 |
| 3-Methylthio-5,6-diphenyl-1,2,4-triazine | Acetophenone/Pyrrolidine | CH3CN | 80 °C | 72 |
| 1,2,4-Triazine | 1-Morpholinocyclopentene | Toluene | 110 °C | 78 |
Experimental Protocol: Synthesis of a Substituted Pyridine via Boger Cycloaddition
-
A solution of the 1,2,4-triazine (1.0 mmol) and the ketone (1.2 mmol) in anhydrous acetonitrile (10 mL) is prepared in a flame-dried flask under an inert atmosphere.
-
Pyrrolidine (0.2 mmol) is added as a catalyst.
-
The reaction mixture is heated to 80 °C and stirred for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired pyridine.
Caption: Experimental Workflow for the Boger Pyridine Synthesis.
Transition-Metal-Catalyzed [2+2+2] Cycloaddition
A modern and highly atom-economical approach to pyridine synthesis is the transition-metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile.[6] Various transition metals, including cobalt, rhodium, and nickel, can catalyze this transformation, often with high efficiency and regioselectivity.
Mechanism Overview:
The general mechanism involves the oxidative coupling of two alkyne molecules to the metal center to form a metallacyclopentadiene intermediate. Coordination of the nitrile followed by insertion into a metal-carbon bond forms a seven-membered metallacycle. Reductive elimination from this intermediate releases the pyridine product and regenerates the active catalyst.
Caption: General Mechanism of Transition-Metal-Catalyzed [2+2+2] Cycloaddition.
Performance Comparison:
| Catalyst System | Di-yne/Alkyne | Nitrile | Solvent | Yield (%) |
| CpCo(CO)2 | 1,7-Octadiyne | Acetonitrile | Xylene | 75 |
| [RhCl(cod)]2/dppb | Phenylacetylene | Benzonitrile | Toluene | 82 |
| Ni(cod)2/PCy3 | 1-Hexyne | Propionitrile | THF | 68 |
Experimental Protocol: Cobalt-Catalyzed Synthesis of a Fused Pyridine
-
A solution of the diyne (e.g., 1,7-octadiyne, 1.0 mmol) in 10 mL of xylenes is degassed with argon for 15 minutes.
-
Acetonitrile (5.0 mmol) and CpCo(CO)2 (0.05 mmol) are added via syringe.
-
The reaction mixture is heated to 130 °C in a sealed tube for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the fused pyridine product.
Caption: Experimental Workflow for a Cobalt-Catalyzed [2+2+2] Cycloaddition.
Conclusion: A Comparative Overview
| Method | Key Features | Advantages | Disadvantages |
| This compound | Nucleophilic aromatic substitution | Predictable regioselectivity, handles for further functionalization. | Limited scope, harsh conditions may be needed for subsequent steps, safety concerns. |
| Hantzsch Synthesis | Multi-component condensation | Readily available starting materials, high yields for symmetrical pyridines. | Two-step process (synthesis and oxidation), limited to certain substitution patterns.[1] |
| Kröhnke Synthesis | Condensation of pyridinium ylides | Good yields, broad substrate scope for 2,4,6-trisubstituted pyridines.[2] | Requires pre-formation of the pyridinium salt. |
| Boger Synthesis | Inverse-electron-demand Diels-Alder | Access to unique substitution patterns, mild conditions.[5] | Availability of substituted 1,2,4-triazines can be a limitation. |
| [2+2+2] Cycloaddition | Transition-metal catalysis | High atom economy, convergent, good for fused systems.[6] | Catalyst cost and sensitivity, regioselectivity can be an issue with unsymmetrical alkynes. |
The choice of a synthetic route to a desired pyridine derivative is a strategic decision that depends on the target substitution pattern, the availability and cost of starting materials, and the desired scale of the synthesis. While this compound offers a direct entry into a specific class of substituted pyridines, the alternatives presented in this guide provide a far broader and more flexible toolkit for the modern synthetic chemist. Classical methods like the Hantzsch and Kröhnke syntheses remain highly relevant and effective, while modern cycloaddition strategies, such as the Boger and transition-metal-catalyzed approaches, open doors to novel and complex pyridine architectures. By understanding the strengths and limitations of each method, researchers can make informed decisions to efficiently access the pyridine-containing molecules that drive innovation in drug discovery and materials science.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Validating Product Structures from 3,5-Dichloro-4-nitropyridine Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise validation of product structures is paramount. This guide provides a comparative analysis of the primary reaction pathways of 3,5-dichloro-4-nitropyridine and details the experimental validation of its resulting products. We present a compilation of experimental data, detailed protocols, and visual representations of reaction mechanisms to facilitate a comprehensive understanding.
The reactivity of this compound is dominated by two principal transformations: the reduction of the nitro group and the nucleophilic aromatic substitution (SNAr) of the nitro group. The electron-withdrawing nature of the pyridine nitrogen and the nitro group renders the pyridine ring highly susceptible to nucleophilic attack, particularly at the C4 position.[1] Understanding the outcomes of these reactions and possessing robust methods for structural verification are crucial for the effective utilization of this versatile building block in medicinal and organic chemistry.[1][2]
Comparative Analysis of Key Reactions
The two primary reaction pathways for this compound lead to distinct product classes. The choice of reagents and reaction conditions dictates the outcome, yielding either 4-amino-3,5-dichloropyridine through reduction or 4-substituted-3,5-dichloropyridines via nucleophilic substitution.
Reaction 1: Reduction of the Nitro Group
The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a gateway to a wide range of further functionalization.
Table 1: Comparison of Reducing Agents for the Synthesis of 4-Amino-3,5-dichloropyridine
| Reducing Agent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Fe / Acetic Acid | Reflux | High | High | General Method |
| SnCl₂ / HCl | Room Temperature | Good | High | General Method |
| Catalytic Hydrogenation (H₂, Pd/C) | Ambient Temperature and Pressure | Excellent | Excellent | General Method |
Note: Specific yield and purity percentages can vary based on the precise experimental setup and purification methods.
Reaction 2: Nucleophilic Aromatic Substitution (SNAr)
In this reaction, the nitro group at the C4 position is displaced by a nucleophile. This pathway is particularly useful for introducing a variety of functionalities directly onto the pyridine ring.
Table 2: Comparison of Nucleophiles in SNAr Reactions with this compound
| Nucleophile | Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| Alkoxide | Sodium Methoxide | 4-Methoxy-3,5-dichloropyridine | Methanol, Reflux | Moderate-Good | Hypothetical |
| Thiolate | Sodium Thiophenoxide | 4-(Phenylthio)-3,5-dichloropyridine | DMF, Room Temp | Good | Hypothetical |
| Amine | Aqueous Ammonia | 4-Amino-3,5-dichloropyridine N-oxide* | Acetonitrile, 70°C, Sealed Tube | 30 | [3] |
*Obtained from 4-nitro-3,5-dichloropyridine N-oxide. This demonstrates the displacement of a nitro group by an amine nucleophile in a closely related system.
Experimental Protocols for Product Synthesis and Validation
Detailed and reproducible experimental protocols are essential for obtaining reliable results in the laboratory.
Protocol 1: Synthesis of 4-Amino-3,5-dichloropyridine via Catalytic Hydrogenation
Materials:
-
This compound
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol %).
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 4-amino-3,5-dichloropyridine.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Alkoxide
Materials:
-
This compound
-
Sodium metal
-
Anhydrous Methanol
Procedure:
-
In a round-bottom flask under an inert atmosphere, carefully add sodium metal (1.1 eq) to anhydrous methanol at 0°C to generate sodium methoxide in situ.
-
Once the sodium has completely dissolved, add a solution of this compound (1.0 eq) in anhydrous methanol.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to obtain the crude product.
-
Purify by column chromatography to yield 4-methoxy-3,5-dichloropyridine.
Product Structure Validation
Accurate characterization of the reaction products is critical. A combination of spectroscopic techniques is typically employed.
Table 3: Spectroscopic Data for the Validation of 4-Amino-3,5-dichloropyridine
| Technique | Expected Data |
| ¹H NMR | A singlet for the two equivalent aromatic protons (H-2 and H-6) and a broad singlet for the amino protons (-NH₂). |
| ¹³C NMR | Signals corresponding to the three distinct carbon environments in the pyridine ring and the carbon bearing the amino group. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of C₅H₄Cl₂N₂. The isotopic pattern for two chlorine atoms should be observed. |
| Infrared (IR) | Characteristic N-H stretching vibrations for the primary amine group (around 3300-3500 cm⁻¹). |
Visualizing Reaction Pathways and Validation Workflow
Graphical representations can aid in understanding the complex relationships in chemical reactions and analytical workflows.
Caption: Reaction pathways of this compound.
Caption: Workflow for product structure validation.
Comparison with an Isomeric Alternative: 2,4-Dichloro-5-nitropyridine
To provide context for the reactivity of this compound, it is instructive to compare it with its isomer, 2,4-dichloro-5-nitropyridine. In the case of 2,4-dichloro-5-nitropyridine, nucleophilic aromatic substitution preferentially occurs at the C4 position, displacing a chlorine atom rather than the nitro group. This difference in reactivity highlights the significant influence of substituent positions on the electronic properties and reaction outcomes of the pyridine ring.
Table 4: Reactivity Comparison of Dichloronitropyridine Isomers in SNAr
| Starting Material | Position of Nucleophilic Attack | Leaving Group | Key Factor |
| This compound | C4 | Nitro group (-NO₂) | Strong activation by the nitro group at the para position relative to the pyridine nitrogen. |
| 2,4-Dichloro-5-nitropyridine | C4 | Chlorine (-Cl) | The C4 position is more activated for nucleophilic attack than the C2 position due to the electronic effects of the nitro group. |
This comparative data underscores the importance of careful substrate selection in designing synthetic routes to achieve the desired product architecture. The unique reactivity profile of this compound makes it a valuable tool for the synthesis of specifically substituted pyridine derivatives.
References
- 1. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents [patents.google.com]
- 2. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
comparative study of catalysts for cross-coupling reactions with 3,5-Dichloro-4-nitropyridine
A comprehensive comparison of catalytic systems for the functionalization of 3,5-dichloro-4-nitropyridine is essential for researchers in medicinal chemistry and materials science seeking to develop novel compounds. This guide provides a comparative overview of palladium, nickel, and copper-based catalysts for cross-coupling reactions involving this versatile heterocyclic building block. While direct comparative studies on this specific substrate are limited in the available literature, this guide synthesizes data from analogous systems and general protocols to provide valuable insights into catalyst performance, regioselectivity, and experimental design.
Regioselectivity in Cross-Coupling Reactions of this compound
The reactivity and regioselectivity of cross-coupling reactions on the this compound ring are governed by the electronic effects of the pyridine nitrogen and the strongly electron-withdrawing nitro group at the C4 position. The positions ortho (C2, C6) and para (C4) to the pyridine nitrogen are generally more activated towards oxidative addition in palladium-catalyzed cross-coupling reactions. In this specific substrate, the chlorine atoms are at the C3 and C5 positions, which are meta to the nitrogen. However, the nitro group at C4 significantly influences the electron density of the ring, making the adjacent C3 and C5 positions more susceptible to nucleophilic attack and influencing the oxidative addition step in cross-coupling.
Due to the symmetric nature of the substitution at C3 and C5, mono-functionalization is expected to yield a single regioisomer. However, the electronic environment created by the nitro group is a critical factor in the reactivity of the C-Cl bonds.
The choice of catalyst—palladium, nickel, or copper-based systems—plays a crucial role in the efficiency and outcome of cross-coupling reactions with this compound. Each metal offers distinct advantages in terms of reactivity, cost, and functional group tolerance.
Palladium-Catalyzed Cross-Coupling
Palladium complexes are the most extensively studied and widely used catalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1] These catalysts are known for their high efficiency and broad functional group tolerance.
While specific comparative data for various palladium catalysts with this compound is scarce, a study on the analogous compound, 3,5-dichloro-4H-1,2,6-thiadiazin-4-one, provides valuable insights into the performance of a palladium catalyst in Suzuki-Miyaura, Stille, and Sonogashira couplings. This suggests that similar conditions could be applicable to this compound.
Table 1: Performance of a Palladium Catalyst in C-C Cross-Coupling of a 3,5-Dichloro-4-nitro-heterocycle Analogue
| Coupling Reaction | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 18 | 70-95 |
| Stille | Pd(PPh₃)₄ | - | Toluene | 110 | 18 | 65-88 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 65 | 24 | 50-75 |
Data is extrapolated from studies on a structurally similar heterocyclic compound and serves as a representative guide.
Experimental Protocol: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for a similar substrate and can be used as a starting point for the Suzuki-Miyaura coupling of this compound.
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (10 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Unveiling the Purity Landscape of Commercial 3,5-Dichloro-4-nitropyridine: A Comparative Analysis for Researchers
A critical intermediate in the synthesis of various pharmaceuticals and agrochemicals, the purity of 3,5-dichloro-4-nitropyridine is paramount for ensuring reaction efficiency, product quality, and safety. This guide provides a comprehensive comparison of analytical methodologies for impurity profiling in commercial batches of this compound, offering researchers, scientists, and drug development professionals a framework for informed selection of starting materials.
This analysis delves into the common impurities, their potential origins from the synthetic process, and a head-to-head comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for their detection and quantification. Experimental data, presented in clear, comparative tables, and detailed analytical protocols are provided to support laboratory implementation.
The Impurity Profile: What to Expect in Commercial Batches
Impurities in commercial this compound can originate from unreacted starting materials, byproducts of the multi-step synthesis, or degradation products. The primary synthetic route typically involves the chlorination of a pyridine precursor followed by nitration. This process can lead to a range of impurities that may impact downstream applications.
Potential Impurities and Their Sources:
| Impurity Class | Specific Examples | Potential Origin |
| Starting Materials | 3,5-Dichloropyridine | Incomplete nitration |
| Isomeric Impurities | 2,3-Dichloro-5-nitropyridine, 2,5-Dichloro-3-nitropyridine | Non-regioselective nitration |
| Over-chlorinated/Nitrated Species | Trichloronitropyridines, Dichlorodinitropyridines | Harsh reaction conditions |
| N-Oxide Derivatives | This compound N-oxide | Incomplete deoxygenation if N-oxide route is used |
| Degradation Products | Hydroxylated pyridines | Hydrolysis during synthesis or storage |
| Residual Solvents | Toluene, Dichloromethane | Purification and work-up steps |
Analytical Showdown: GC vs. HPLC for Purity Assessment
The choice of analytical technique is crucial for accurately assessing the purity of this compound. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools, with distinct advantages and limitations for this application.[1]
A logical approach to selecting the appropriate analytical technique is outlined in the following workflow diagram.
Caption: Workflow for selecting an analytical method.
Comparative Performance Data
The following table summarizes the typical performance characteristics of GC and HPLC for the analysis of this compound and its potential impurities.
| Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a stationary and liquid mobile phase. |
| Typical Analytes | Volatile and thermally stable compounds (e.g., starting materials, residual solvents, some isomers).[1] | Wide range of compounds, including non-volatile and thermally labile species (e.g., N-oxides, degradation products).[1] |
| Resolution | Generally high for volatile compounds. | High resolution for a broad range of polarities. |
| Sensitivity | High, especially with an Electron Capture Detector (ECD) for halogenated compounds. | High, particularly with UV detection for chromophoric compounds. |
| Limit of Detection (LOD) | ~0.01 - 0.1% | ~0.01 - 0.1% |
| Limit of Quantitation (LOQ) | ~0.03 - 0.3% | ~0.03 - 0.3% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (% RSD) | < 2% | < 2% |
Experimental Protocols
Detailed methodologies for the analysis of this compound are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and impurities of interest.
Gas Chromatography (GC) Method
This method is suitable for the quantification of volatile impurities such as residual 3,5-dichloropyridine and other isomeric byproducts.
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Injector Temperature: 250°C.[1]
-
Detector Temperature: 300°C (FID) or MS transfer line at 280°C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 1 mL of a suitable solvent (e.g., acetone or ethyl acetate).
The logical relationship for optimizing the GC method is depicted in the following diagram.
Caption: Logic for GC method optimization.
High-Performance Liquid Chromatography (HPLC) Method
This method is versatile and can be used to analyze a wider range of impurities, including less volatile and more polar compounds.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
Start with 30% B, hold for 2 minutes.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 5 mg of the this compound sample in 10 mL of a 1:1 mixture of acetonitrile and water.
Alternative Reagents and Their Purity Considerations
For certain synthetic applications, alternative chlorinated and nitrated pyridines may be considered. It is important to note that these alternatives will have their own unique impurity profiles.
| Alternative Compound | Common Applications | Potential Purity Concerns |
| 2,6-Dichloro-3-nitropyridine | Synthesis of agrochemicals and pharmaceuticals. | Isomeric impurities from the nitration of 2,6-dichloropyridine. |
| 2-Chloro-5-nitropyridine | Building block for various biologically active molecules. | Presence of other chloronitropyridine isomers. |
| 4-Nitropyridine-N-oxide | Precursor for 4-substituted pyridines. | Residual starting material (pyridine-N-oxide), over-nitration products.[2] |
When selecting an alternative, a thorough analysis of its impurity profile using the methods described above is highly recommended to ensure the quality and consistency of the final product.
References
A Spectroscopic Comparison of 3,5-Dichloro-4-nitropyridine and Its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3,5-dichloro-4-nitropyridine and its primary reaction products. Due to the limited availability of published experimental spectra for this compound, this guide utilizes predicted spectroscopic data to illustrate the expected changes upon chemical transformation. The methodologies for obtaining such experimental data are provided in detail.
Introduction to this compound and its Reactivity
This compound is a highly reactive pyridine derivative. Its chemical behavior is dominated by the strong electron-withdrawing nature of the nitro group and the two chlorine atoms, which activate the pyridine ring for nucleophilic aromatic substitution (SNAr). The primary reaction pathways for this compound involve the displacement of the nitro group by nucleophiles or the reduction of the nitro group to an amine. These reactions lead to a diverse range of substituted pyridines, which are valuable intermediates in pharmaceutical and agrochemical research.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound and two of its representative reaction products: 4-amino-3,5-dichloropyridine (from reduction) and 3,5-dichloro-4-methoxypyridine (from nucleophilic substitution with methoxide).
Note: The following data is predicted and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data (ppm)
| Compound | H2/H6 | Other Protons |
| This compound | ~8.70 (s) | - |
| 4-Amino-3,5-dichloropyridine | ~8.10 (s) | ~4.50 (s, br, 2H, -NH₂) |
| 3,5-Dichloro-4-methoxypyridine | ~8.30 (s) | ~4.00 (s, 3H, -OCH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (ppm)
| Compound | C4 | C3/C5 | C2/C6 | Other Carbons |
| This compound | ~148.0 | ~130.0 | ~150.0 | - |
| 4-Amino-3,5-dichloropyridine | ~145.0 | ~120.0 | ~147.0 | - |
| 3,5-Dichloro-4-methoxypyridine | ~160.0 | ~125.0 | ~149.0 | ~55.0 (-OCH₃) |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | ν(N-O) of NO₂ | ν(C-Cl) | ν(N-H) of NH₂ | ν(C-O) of OCH₃ | Aromatic ν(C=C/C=N) |
| This compound | ~1550 (asym), ~1350 (sym) | ~800-600 | - | - | ~1600-1400 |
| 4-Amino-3,5-dichloropyridine | - | ~800-600 | ~3400-3200 | - | ~1600-1400 |
| 3,5-Dichloro-4-methoxypyridine | - | ~800-600 | - | ~1250 | ~1600-1400 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Patterns |
| This compound | 192/194/196 | Loss of NO₂, Cl |
| 4-Amino-3,5-dichloropyridine | 162/164/166 | Loss of Cl, HCN |
| 3,5-Dichloro-4-methoxypyridine | 177/179/181 | Loss of CH₃, OCH₃, Cl |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data presented above are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement and automatically subtracted.
Mass Spectrometry (MS)
-
Instrumentation: An electron ionization (EI) mass spectrometer is suitable for these compounds.
-
Sample Introduction: Introduce the sample via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300) to observe the molecular ion and key fragment ions.
Visualizations
Reaction Pathway of this compound
Caption: Key reaction pathways of this compound.
Spectroscopic Analysis Workflow
Caption: Logical workflow for the spectroscopic comparison of a starting material and its reaction product.
A Comparative Guide to Assessing the Purity of Synthesized 3,5-Dichloro-4-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates, such as 3,5-Dichloro-4-nitropyridine derivatives, is a critical parameter that directly impacts downstream applications, including efficacy and safety in drug development. Rigorous and objective purity assessment is therefore non-negotiable. This guide provides a comparative overview of common analytical techniques used to determine the purity of these compounds, complete with experimental data and detailed protocols.
Part 1: Comparison of Key Analytical Techniques
The determination of chemical purity requires robust analytical methods that can accurately quantify the main component and identify potential impurities, such as starting materials, by-products, or degradation products.[1][2] High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are three of the most powerful and widely used techniques for this purpose.[3][4] Each method offers distinct advantages and provides orthogonal information, making a multi-technique approach the gold standard for purity confirmation.
The table below summarizes a comparison of these techniques for the analysis of a representative this compound derivative.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[5] | Absorption of radiofrequency by atomic nuclei in a strong magnetic field; chemical environment affects resonance frequency.[6] | Ionization of molecules and separation of ions based on their mass-to-charge (m/z) ratio.[7] |
| Primary Use | Quantification of the main compound and known/unknown impurities.[8] | Structural elucidation, identification of impurities, and quantitative analysis (qNMR).[9] | Molecular weight determination and structural confirmation of the main compound and impurities.[10] |
| Sensitivity | High (ng to pg range). | Moderate (µg to mg range). | Very High (pg to fg range). |
| Specificity | High, especially with UV-Vis or MS detectors.[11] | Very High; provides detailed structural information.[12] | Very High; provides exact mass and fragmentation data.[13] |
| Quantification | Excellent (Primary method for purity %). | Excellent (qNMR with internal standard). | Good (Primarily with isotope dilution). |
| Sample Throughput | High. | Low to Moderate. | High. |
| Limitations | Requires a chromophore for UV detection; reference standards needed for impurity identification. | Lower sensitivity compared to HPLC/MS; complex mixtures can be difficult to interpret. | May not distinguish between isomers without chromatographic separation (e.g., LC-MS). |
Part 2: Illustrative Purity Analysis Data
To demonstrate the application of these techniques, a hypothetical batch of a synthesized this compound derivative was analyzed. The results are summarized below.
Table 2: Summary of Purity Data for a this compound Derivative
| Analytical Method | Parameter Measured | Result | Interpretation |
| HPLC-UV (254 nm) | Area % of Main Peak | 99.65% | High purity with minor impurities detected. |
| Impurity A (retention time 2.1 min) | 0.21% | Likely a more polar impurity (e.g., unreacted starting material). | |
| Impurity B (retention time 4.5 min) | 0.14% | Likely a less polar by-product. | |
| Quantitative ¹H NMR | Purity vs. Internal Standard | 99.5% (± 0.2%) | Confirms high purity and corroborates HPLC data. Provides structural confirmation. |
| LC-MS | Molecular Ion (M+H)⁺ | m/z = 192.95 | Confirms the molecular weight of the target compound (C₅H₂Cl₂N₂O₂). |
| MS/MS Fragmentation | Key Fragments | Provides structural confirmation and helps identify impurities. The presence of two chlorine atoms is confirmed by the isotopic pattern (M, M+2, M+4 peaks).[14][15] |
Part 3: Experimental Workflow and Methodologies
A systematic workflow is essential for the reliable synthesis and purity assessment of chemical compounds. The following diagram illustrates a typical process from synthesis to final characterization.
Detailed Experimental Protocols
Below are representative protocols for the purity analysis of a this compound derivative.
High-Performance Liquid Chromatography (HPLC)
This method is designed to separate the main compound from potential impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.[5]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This protocol is for structural confirmation and quantitative analysis (qNMR).
-
Instrumentation: 400 MHz or 500 MHz NMR Spectrometer.[16]
-
Sample Preparation (for qNMR):
-
Accurately weigh ~10 mg of the this compound derivative.
-
Accurately weigh ~10 mg of a suitable internal standard (e.g., maleic anhydride).
-
Dissolve both in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton pulse sequence.
-
Number of Scans: 16-32 (adjust for signal-to-noise).
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation for quantification).
-
Spectral Width: -2 to 12 ppm.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals corresponding to the analyte and the internal standard. Calculate purity based on the integral values, number of protons, and molecular weights.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method provides definitive molecular weight information and is crucial for identifying unknown impurities.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Method: Use the same HPLC method as described above to ensure correlation of peaks.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Data Acquisition: Full scan mode to detect all ions. A separate run in MS/MS mode can be performed to fragment the parent ion and aid in structural elucidation.[10]
-
By employing these orthogonal analytical techniques, researchers can confidently assess the purity of synthesized this compound derivatives, ensuring the quality and reliability of their materials for subsequent research and development activities.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bionmr.unl.edu [bionmr.unl.edu]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 9. Chapter - Investigation of Drug Delivery Behaviors by NMR Spectroscopy | Bentham Science [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. helixchrom.com [helixchrom.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. rsc.org [rsc.org]
Navigating Nucleophilic Substitution on Dichloronitropyridines: A Comparative Kinetic Analysis
For researchers, scientists, and professionals in drug development, understanding the kinetics of nucleophilic aromatic substitution (SNAr) on substituted pyridines is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides a comparative analysis of the kinetic studies of nucleophilic substitution on 3,5-dichloro-4-nitropyridine and its isomers, offering insights into their relative reactivities supported by experimental data and detailed protocols.
The reactivity of halogenated nitropyridines in SNAr reactions is a subject of considerable interest in organic and medicinal chemistry. The electron-deficient nature of the pyridine ring, further accentuated by the potent electron-withdrawing nitro group, renders the carbon atoms attached to halogen substituents susceptible to nucleophilic attack. The relative positions of the nitro group and the leaving groups significantly influence the reaction rates by affecting the stability of the intermediate Meisenheimer complex.
Comparative Kinetic Data
While direct kinetic data for the nucleophilic substitution on this compound is not extensively documented in publicly available literature, its reactivity can be inferred and compared with that of its isomers and other relevant compounds. The following tables summarize the second-order rate constants (k) for the reactions of various chloronitropyridines with different nucleophiles, providing a quantitative basis for comparison.
Table 1: Second-Order Rate Constants for the Reaction of Chloronitropyridine Isomers with Piperidine in Ethanol at 25°C
| Substrate | Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 2-Chloro-3-nitropyridine | 1.5 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 4.0 x 10⁻⁵ | Low |
| 4-Chloro-3-nitropyridine | 1.2 x 10⁻² | High |
| This compound | Estimated to be High | - |
Note: The reactivity of this compound is estimated to be high due to the activating effect of the nitro group at the 4-position on both chloro substituents, which are located at the ortho-positions (3 and 5).
Table 2: Comparative Second-Order Rate Constants (k) for Reactions of Chloronitropyridines with Various Nucleophiles
| Substrate | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |
| 2-Chloro-3-nitropyridine | Morpholine | Ethanol | 25 | 4.2 x 10⁻⁵ |
| 2-Chloro-3-nitropyridine | Aniline | Ethanol | 25 | 1.1 x 10⁻⁶ |
| 2-Chloro-5-nitropyridine | Morpholine | Ethanol | 25 | 1.2 x 10⁻⁵ |
| 2-Chloro-5-nitropyridine | Aniline | Ethanol | 25 | 3.0 x 10⁻⁷ |
| 4-Chloro-3-nitropyridine | Morpholine | Ethanol | 25 | 3.5 x 10⁻³ |
| 4-Chloro-3-nitropyridine | Aniline | Ethanol | 25 | 8.0 x 10⁻⁵ |
Experimental Protocols
A standardized experimental protocol is crucial for obtaining reliable and comparable kinetic data. The following is a generalized methodology for studying the kinetics of nucleophilic substitution on dichloronitropyridines.
Objective: To determine the second-order rate constant for the reaction of a dichloronitropyridine with a nucleophile (e.g., piperidine) using UV-Vis spectrophotometry.
Materials:
-
Dichloronitropyridine substrate (e.g., this compound)
-
Nucleophile (e.g., piperidine, freshly distilled)
-
Anhydrous solvent (e.g., ethanol, acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature bath
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the dichloronitropyridine substrate of a known concentration (e.g., 1 x 10⁻⁴ M) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of the nucleophile at different concentrations (e.g., 1 x 10⁻² M, 2 x 10⁻² M, 3 x 10⁻² M, etc.) in the same solvent. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurements:
-
Equilibrate the stock solutions to the desired reaction temperature in a constant temperature bath.
-
Set the UV-Vis spectrophotometer to monitor the reaction at a wavelength where the product absorbs significantly, and the reactants have minimal absorbance. This is typically determined by scanning the UV-Vis spectra of the starting materials and the expected product.
-
To initiate a kinetic run, pipette a known volume of the nucleophile solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
-
Inject a small, known volume of the dichloronitropyridine stock solution into the cuvette, ensuring rapid mixing.
-
Immediately start recording the absorbance as a function of time until the reaction is complete (i.e., the absorbance value stabilizes).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A_0) * exp(-k_obs * t), where A(t) is the absorbance at time t, A_0 is the initial absorbance, and A_∞ is the final absorbance.
-
Repeat the kinetic measurements for each of the different nucleophile concentrations.
-
The second-order rate constant (k) is obtained from the slope of a plot of k_obs versus the concentration of the nucleophile ([Nucleophile]), according to the equation: k_obs = k * [Nucleophile].
-
Visualizing the Process
Diagram 1: Generalized Experimental Workflow for Kinetic Studies
Caption: Workflow for kinetic analysis of nucleophilic substitution.
Diagram 2: Signaling Pathway of Nucleophilic Aromatic Substitution (SNAr)
Caption: Generalized mechanism of SNAr on a dichloronitropyridine.
Safety Operating Guide
Comprehensive Safety and Handling Guide for 3,5-Dichloro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 3,5-Dichloro-4-nitropyridine (CAS RN: 433294-98-5). The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Immediate Precautions
This compound is a hazardous substance that requires careful handling. The primary hazards are summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation | H320: Causes eye irritation | Warning |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | Warning |
Source: Sigma-Aldrich[1]
Immediate precautions include working in a well-ventilated area, preferably within a certified chemical fume hood, and ensuring that an emergency eyewash station and safety shower are readily accessible.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[2] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[3] | Prevents skin contact and absorption. |
| Body Protection | A flame-retardant lab coat, closed-toe shoes, and long pants.[2] | Minimizes skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially in poorly ventilated areas or when handling spills.[2] | Prevents inhalation of dust and vapors. |
First Aid Measures
In the event of exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plan: Weighing and Dissolving
This section provides a step-by-step guide for the common laboratory procedure of weighing and dissolving solid this compound.
Objective: To safely and accurately weigh the solid compound and prepare a solution.
Materials:
-
This compound
-
Appropriate solvent
-
Laboratory balance
-
Weighing paper or boat
-
Spatula
-
Beaker or flask
-
Stir bar and stir plate (if necessary)
-
Required PPE (see Section 2)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the safe weighing and dissolving of this compound.
Procedure:
-
Preparation:
-
Don all required personal protective equipment (gloves, lab coat, safety goggles).
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary materials and place them inside the fume hood.
-
-
Weighing:
-
Place a weighing paper or boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound from the stock container to the weighing paper using a clean spatula.[4][5]
-
Avoid creating dust.[5]
-
Once the desired weight is achieved, securely close the stock container.
-
Record the exact weight.
-
-
Dissolving:
-
Carefully transfer the weighed solid into the designated beaker or flask.
-
Add the appropriate solvent to the beaker or flask.
-
If necessary, add a stir bar and place the beaker or flask on a stir plate to facilitate dissolution.
-
Ensure the container is covered to prevent splashing.
-
-
Cleanup:
-
Decontaminate the spatula, weighing boat, and any other contaminated reusable equipment with a suitable solvent.[6] Collect the rinsate as hazardous waste.
-
Dispose of all contaminated disposable items (e.g., weighing paper, gloves) in the designated halogenated organic solid waste container.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[2]
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be collected in a designated, properly labeled container for "Halogenated Organic Solid Waste."
-
Liquid Waste: Unused solutions and solvent rinsates should be collected in a designated, properly labeled container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams.[7]
Container Labeling:
All hazardous waste containers must be clearly labeled with the following information:[8][9][10][11][12]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (and any other components of a mixture with their approximate percentages)
-
The accumulation start date
-
The primary hazard(s) (e.g., Toxic, Irritant)
-
Your name, department, and contact information
Disposal Procedure:
-
Containerization: Use a chemically compatible, leak-proof container with a secure lid.
-
Labeling: Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[11]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: When the container is full (no more than 90% capacity) or you are finished generating this waste stream, arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
Spill Management:
In case of a spill, evacuate the immediate area. For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the powder or liquid.[2] Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
This guide is intended to provide essential information for the safe handling of this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) before beginning any work.
References
- 1. This compound | 433294-98-5 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. csus.edu [csus.edu]
- 6. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 7. benchchem.com [benchchem.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 12. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






